A Technical Guide to the Molecular Weight and Exact Mass of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
For Researchers, Scientists, and Drug Development Professionals Introduction 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, with the IUPAC name 5-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid, is a synthetic organic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Fluorophenyl)-2-hydroxynicotinic acid, with the IUPAC name 5-(2-fluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid, is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery. Its structural framework, featuring a fluorinated phenyl ring appended to a hydroxynicotinic acid core, presents a versatile scaffold for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this compound a valuable building block for lead optimization.
This in-depth technical guide provides a focused analysis of two fundamental molecular properties of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid: its molecular weight and exact mass. Understanding the distinction and significance of these values is paramount for researchers in compound characterization, quality control, and the interpretation of analytical data.
Core Molecular Properties
The foundational physicochemical characteristics of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid are summarized in the table below. These values are derived from its molecular formula: C₁₂H₈FNO₃ .
Property
Value
Unit
Molecular Weight
233.198
g/mol
Exact Mass
233.04882
Da
The Dichotomy of Mass: Molecular Weight vs. Exact Mass
In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, and while related, they represent distinct concepts. A thorough understanding of their differences is crucial for the precise characterization of a compound like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Molecular Weight: An Average Perspective
Molecular weight, or more accurately, molar mass, represents the weighted average mass of a molecule based on the natural abundance of its constituent isotopes.[1][2] It is calculated by summing the average atomic masses of each atom in the molecular formula.[3] The atomic masses listed on the periodic table are themselves weighted averages of the masses of all naturally occurring isotopes of an element.
For 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (C₁₂H₈FNO₃), the molecular weight is calculated as follows:
(12 x Atomic Mass of C) + (8 x Atomic Mass of H) + (1 x Atomic Mass of F) + (1 x Atomic Mass of N) + (3 x Atomic Mass of O)
(12 x 12.011) + (8 x 1.008) + (1 x 18.998) + (1 x 14.007) + (3 x 15.999) = 233.198 g/mol
This value is indispensable for stoichiometric calculations in chemical synthesis, such as determining the mass of reactants needed or the theoretical yield of a product.
Exact Mass: A Monoisotopic Viewpoint
In contrast, the exact mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[2] This value is not an average but a precise measure of a single, specific isotopic combination. High-resolution mass spectrometry (HRMS) is the analytical technique capable of measuring the exact mass of a molecule.[4][5]
For 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (C₁₂H₈FNO₃), the exact mass is calculated using the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O.
(12 x Mass of ¹²C) + (8 x Mass of ¹H) + (1 x Mass of ¹⁹F) + (1 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O)
(12 x 12.00000) + (8 x 1.00783) + (1 x 18.99840) + (1 x 14.00307) + (3 x 15.99491) = 233.04882 Da
The determination of the exact mass is a powerful tool for confirming the elemental composition of a newly synthesized compound and for identifying unknown substances in complex mixtures.[6]
Experimental Determination: The Power of Mass Spectrometry
Mass spectrometry is the cornerstone analytical technique for determining both the molecular weight and the exact mass of a compound.[7][8] This method involves the ionization of a sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[9]
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
To ascertain the exact mass of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, high-resolution mass spectrometry is the method of choice.[4] Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the necessary resolving power to distinguish between ions with very similar m/z values.[5]
The experimental workflow for determining the exact mass of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid using HRMS is depicted in the following diagram:
Workflow for Exact Mass Determination by HRMS.
Conclusion
The molecular weight (233.198 g/mol ) and exact mass (233.04882 Da) of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid are critical parameters for its synthesis, characterization, and application in drug discovery. While molecular weight is a practical value for macroscopic chemical manipulations, the exact mass, determined through high-resolution mass spectrometry, provides an unambiguous confirmation of the compound's elemental composition. A clear understanding and precise determination of these values are fundamental to the rigorous scientific standards upheld in modern research and development.
References
Broad Institute. (n.d.). What is Mass Spectrometry? Retrieved from [Link]
Mtoz Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved from [Link]
Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]
Longdom Publishing. (2024, May 23). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]
American Chemical Society Publications. (2011). High Resolution Mass Spectrometry. In Analytical Chemistry. Retrieved from [Link]
IIT Kanpur. (n.d.). Chemistry Atomic Mass And Molecular Mass. Retrieved from [Link]
BYJU'S. (2020, April 20). Atomic Mass and Molecular Mass. Retrieved from [Link]
Wikipedia. (n.d.). Molar mass. Retrieved from [Link]
University of Colorado Boulder, Department of Chemistry. (2011). Exact Molecular Mass versus Molecular Weight. Retrieved from [Link]
An In-Depth Technical Guide to Receptor Binding Affinity Assays for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
Prepared by: Senior Application Scientist, Advanced Pharmacology Division Preamble: Charting the Course for Novel Ligand Characterization In the landscape of modern drug discovery, the precise characterization of a compo...
Preamble: Charting the Course for Novel Ligand Characterization
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is the bedrock upon which successful therapeutic development is built. This guide is designed for researchers, scientists, and drug development professionals tasked with elucidating the binding properties of novel chemical entities. We will move beyond rote protocol recitation to explore the underlying principles and strategic decisions that ensure robust, reproducible, and meaningful data.
Our subject, 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, is a structural analog of nicotinic acid. This chemical lineage immediately directs our investigation toward the Hydroxycarboxylic Acid Receptor 2 (HCA2) , also known as GPR109A or the Niacin Receptor 1.[1] This G-protein coupled receptor (GPCR) is a well-established target for niacin and its derivatives, mediating important anti-inflammatory and metabolic effects.[2][3][4]
This document provides a comprehensive framework for determining the binding affinity of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid for the HCA2 receptor. We will dissect the theoretical underpinnings of the receptor's signaling, provide field-tested experimental protocols for both binding and functional validation, and detail the correct approach to data analysis and interpretation.
Part 1: The Theoretical Framework: Target, Ligand, and Assay Principles
A successful binding assay is not merely a technical procedure; it is an experiment founded on a clear understanding of the biological system.
The Biological Target: Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A)
HCA2 is a Gi/o-coupled GPCR predominantly expressed on the surface of adipocytes and various immune cells, including macrophages and neutrophils.[4][5][6][7] Its endogenous ligands include the ketone body D-β-hydroxybutyrate and the short-chain fatty acid butyrate, which is produced by gut microbiota.[3][8]
Mechanism of Action:
Upon agonist binding, HCA2 undergoes a conformational change that activates its associated heterotrimeric Gi protein. The Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces the activity of Protein Kinase A (PKA) and downstream effectors.[3] In adipocytes, this cascade inhibits hormone-sensitive lipase, resulting in a potent anti-lipolytic effect that reduces the release of free fatty acids into circulation.[1][3][6]
Figure 2: General workflow for a radioligand competition binding assay.
Procedure:
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition: Total Binding, Non-specific Binding (NSB), and each concentration of the test compound.
Reagent Addition: Add reagents to each well in the following order (final volume typically 200-250 µL):
[9][10] * 50 µL of Assay Buffer (for Total Binding wells) OR 50 µL of Test Compound dilution OR 50 µL of NSB control.
50 µL of [³H]-nicotinic acid (at a fixed concentration, typically at or near its Kd).
100-150 µL of diluted HCA2 membranes (e.g., 10-50 µg protein/well).
Incubation: Incubate the plate with gentle agitation for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.
[11][9]4. Filtration: Terminate the incubation by rapidly filtering the contents of the plate through the PEI-treated glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand (on the filter) from the free radioligand (which passes through).
Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
Scientist's Note: The speed of filtration and the use of ice-cold buffer are critical to minimize the dissociation of the radioligand-receptor complex during the wash steps.
Quantification: Dry the filter mat, place it in a scintillation plate or vials, add scintillation cocktail, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
[11][9]
Demonstrating that a compound binds to a receptor is only half the story. A functional assay is required to determine if the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or has no effect. Given HCA2's Gi-coupling, a cAMP inhibition assay is the most direct functional readout.
[5][12][13]
Protocol for cAMP Inhibition Assay:
Cell Seeding: Seed HCA2-expressing cells into a 96- or 384-well plate and culture overnight.
Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid for 15-30 minutes.
Stimulation: Add a fixed concentration of a known adenylyl cyclase stimulator, such as forskolin , to all wells (except for basal controls). Forskolin will elevate intracellular cAMP levels.
Lysis & Detection: After a defined stimulation period (e.g., 30 minutes), lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based formats).
[11][14]5. Data Analysis: An agonist will cause a dose-dependent decrease in the forskolin-stimulated cAMP signal. An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist like nicotinic acid.
Part 3: Data Analysis and Interpretation
Raw data must be transformed into meaningful affinity and potency values. Rigorous and appropriate analysis is non-negotiable.
Calculating Specific Binding
For each concentration of your test compound, you must first calculate the specific binding.
Average CPMs: Calculate the average CPM for your triplicate wells for Total Binding, NSB, and each competitor concentration.
Calculate Specific Binding:
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
For each concentration of the test compound, the measured CPM represents the Total Bound in presence of Competitor.
Specific Bound (at conc. X) = (Total Bound at conc. X) - NSB
Normalize Data: Convert the specific binding at each test compound concentration into a percentage of the maximum specific binding (i.e., the specific binding in the absence of any competitor).
% Specific Binding = (Specific Bound at conc. X / Specific Binding) * 100
Example Data Transformation Table:
[Test Compound] (nM)
Avg. Total CPM
Avg. NSB CPM
Specific Binding (CPM)
% Specific Binding
0 (Total)
8500
500
8000
100.0%
1
8250
500
7750
96.9%
10
6900
500
6400
80.0%
100
4500
500
4000
50.0%
1000
1700
500
1200
15.0%
10000
550
500
50
0.6%
Determining IC50 and Ki
Generate Competition Curve: Plot the % Specific Binding (Y-axis) against the log concentration of the test compound (X-axis). The resulting data should form a sigmoidal dose-response curve.
Determine IC50: Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the best-fit IC50 value, which is the concentration of the test compound that corresponds to 50% on the Y-axis.
Calculate Ki using the Cheng-Prusoff Equation: The IC50 is assay-dependent. To convert it to the more universal Ki value, use the Cheng-Prusoff equation:
[11]
Ki = IC50 / (1 + ([L] / Kd))
Where:
[L] = The concentration of the radioligand ([³H]-nicotinic acid) used in the assay.
Kd = The equilibrium dissociation constant of the radioligand for the receptor.
Scientist's Note: The Kd of the radioligand must be determined independently via a saturation binding experiment using the same membrane preparation and buffer conditions. However, for routine screening, a literature-accepted value can often be used, provided the experimental conditions are similar. [15]It is crucial to recognize that combining Ki or IC50 values derived under different experimental conditions can introduce significant variability and should be done with extreme caution.
[16][17]
Interpretation of Results
The culmination of this work is a set of quantitative values that describe the interaction of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid with the HCA2 receptor.
A low nanomolar or high picomolar Ki value indicates high binding affinity.
The results of the cAMP assay will classify the compound's functional activity. If it inhibits forskolin-stimulated cAMP production, it is an agonist . If it has no effect alone but blocks the action of nicotinic acid, it is an antagonist .
Together, these data provide a comprehensive pharmacological profile, enabling informed decisions for the next stages of the drug discovery pipeline, such as lead optimization or in vivo efficacy studies.
References
Elangovan, S., Pathania, R., Ramachandran, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. Available at: [Link]
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity. Available at: [Link]
Wikidoc. (2018). Hydroxycarboxylic acid receptor 2. Available at: [Link]
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. Available at: [Link]
Plaisance, E. P., Lukasova, M., Offermanns, S., & Zhang, Y. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
Wikipedia. (n.d.). Hydroxycarboxylic acid receptor 2. Retrieved from [Link]
Thangaraju, M., Cresci, G. A., Liu, K., et al. (2021). Role of HCA2 in Regulating Intestinal Homeostasis and Suppressing Colon Carcinogenesis. Frontiers in Immunology. Available at: [Link]
Wakade, C., Chong, R., Bradley, E., & Thomas, B. (2014). Upregulation of GPR109A in Parkinson's Disease. PLOS One. Available at: [Link]
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]
Hulme, E. C. (n.d.). Radioligand binding assays and their analysis. PubMed. Available at: [Link]
Hering, S. (2005). Receptor-ligand binding assays: technologies and applications. PubMed. Available at: [Link]
UniProt. (n.d.). HCAR2 - Hydroxycarboxylic acid receptor 2 - Homo sapiens (Human). UniProtKB. Available at: [Link]
Graff, E. C., & Thangaraju, M. (2016). Anti-inflammatory effects of the hydroxycarboxylic acid receptor 2. PubMed. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Available at: [Link]
Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Available at: [Link]
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
Zhang, R., & Xie, X. (2003). Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors. PubMed. Available at: [Link]
Meyers, J., & Brown, J. B. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. Available at: [Link]
Liu, R., & Yang, D. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link]
Meyers, J., & Brown, J. B. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. PMC. Available at: [Link]
Meyers, J., & Brown, J. B. (2024). Combining IC50 or Ki Values From Different Sources is a Source of Significant Noise. ChemRxiv. Available at: [Link]
Rajan, K., & Purushothaman, J. (2009). A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Oxford Academic. Available at: [Link]
Gambhir, D., Ananth, S., & Ganapathy, V. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. Available at: [Link]
Richman, J. G., & Duzic, E. (2006). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. Available at: [Link]
Nurkenov, O.A., et al. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Eurasian Chemico-Technological Journal. Available at: [Link]
Royal Society of Chemistry. (n.d.). Cholecystokinin-1 receptor antagonists: 5-hydroxy-5-aryl-pyrrol-2-ones as anticancer agents. MedChemComm. Available at: [Link]
PubChem. (n.d.). 2-Hydroxynicotinic acid. National Center for Biotechnology Information. Available at: [Link]
Stoddart, L. A., et al. (2015). Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells. PMC. Available at: [Link]
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Pharmacology search results. Available at: [Link]
Therapeutic Target Database. (n.d.). TTD. Available at: [Link]
Advanced HPLC Method Development and Validation for the Quantification of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
Executive Summary The quantification of substituted nicotinic acid derivatives presents a unique set of chromatographic hurdles. 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a highly polar, acidic, and tautomeric molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quantification of substituted nicotinic acid derivatives presents a unique set of chromatographic hurdles. 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a highly polar, acidic, and tautomeric molecule. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches often result in severe peak tailing, poor retention, and irreproducible integration. This application note provides a comprehensive, field-proven methodology for the robust quantification of this compound, grounded in mechanistic chemistry and validated against the latest ICH Q2(R2) regulatory guidelines[1].
Molecular Causality: Physicochemical Profiling
To design a self-validating and robust chromatographic method, one must first deconstruct the analyte's physicochemical behavior in solution. 5-(2-Fluorophenyl)-2-hydroxynicotinic acid possesses a triad of challenging structural features:
Highly Acidic Carboxyl Group: The carboxylic acid moiety at the C3 position has a heavily depressed pKa (estimated ~2.0–2.5). This is driven by the electron-withdrawing inductive effect of the adjacent fluorophenyl ring and the pyridone carbonyl.
Keto-Enol Tautomerism: The 2-hydroxypyridine core does not exist as a static phenol-like structure; in aqueous media, it exists in a dynamic equilibrium, predominantly favoring the 2-pyridone tautomer. If the chromatographic timescale overlaps with this exchange rate, it manifests as split or broadened peaks.
Fluorinated Aromatic Ring: The highly electronegative fluorine atom alters the molecule's dipole moment and lipophilicity, demanding specific stationary phase selectivity to achieve adequate retention.
Method Development Rationale
Stationary Phase Selection
If analyzed on a standard, older-generation C18 column, the highly polarized pyridone and ionized carboxylate will undergo secondary electrostatic interactions with residual, unreacted silanols in the silica matrix. This is the primary cause of peak tailing (Tf > 2.0).
The Solution: A highly deactivated, densely end-capped C18 column (e.g., Phenomenex Gemini or SIELC Newcrom R1) is mandatory[2][3]. End-capping physically shields the analyte from the silica backbone. Alternatively, a polar-embedded C18 or Pentafluorophenyl (PFP) phase can be utilized to leverage orthogonal dipole-dipole interactions with the fluorinated ring.
Mobile Phase and pH Control
The fundamental law of RP-HPLC for ionizable compounds is to buffer the mobile phase at least 1.5 pH units away from the analyte's pKa. To suppress the ionization of the carboxylic acid and force the molecule into its neutral, hydrophobic state, a highly acidic mobile phase is required.
The Solution: We utilize 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1)[2]. Acetonitrile (MeCN) is selected over methanol as the organic modifier; its aprotic nature provides superior peak symmetry for rigid, fluorinated biphenyl-like structures, and its lower viscosity reduces system backpressure.
Logical workflow for HPLC method development of acidic fluorinated pyridines.
Step-by-Step Analytical Protocol
Reagents and Materials
Solvents: HPLC-grade Acetonitrile and Type I Ultrapure Water (18.2 MΩ·cm).
Modifier: LC-MS grade Formic Acid (for MS compatibility) or HPLC-grade Phosphoric Acid (for UV-only applications)[2].
Column: End-capped C18 (150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase A: Water containing 0.1% Formic Acid (v/v).
Mobile Phase B: Acetonitrile containing 0.1% Formic Acid (v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C ± 1°C. (Causality: Strict thermostating is critical to stabilize the tautomeric equilibrium and ensure reproducible retention times).
Detection: UV at 275 nm.
Injection Volume: 10 µL.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
Elution Phase
0.0
95
5
Equilibration / Loading
10.0
40
60
Analyte Elution
12.0
10
90
Column Wash
12.1
95
5
Re-equilibration
15.0
95
5
End of Run
Sample Preparation (Self-Validating Workflow)
Stock Solution Preparation: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
Primary Solubilization: Add 5.0 mL of Methanol. Sonicate for 5 minutes. (Causality: Methanol disrupts the strong intermolecular hydrogen bonding of the pyridone dimer, ensuring complete dissolution before aqueous introduction).
Volume Adjustment: Make up to the mark with Mobile Phase A (Concentration: 1.0 mg/mL).
Working Solution: Dilute the stock solution with the sample diluent (Water:MeCN 90:10 v/v) to achieve the target working concentration (e.g., 50 µg/mL). (Causality: Matching the sample diluent closely to the initial gradient conditions prevents the "solvent effect," which causes peak fronting and distortion).
ICH Q2(R2) Method Validation Framework
To ensure absolute trustworthiness and regulatory compliance, the developed method must be validated according to the latest ICH Q2(R2) guidelines[1][4]. This framework provides a unified international standard for demonstrating that the analytical procedure is fit for its intended purpose[5].
Validation Parameters & Acceptance Criteria
Parameter
ICH Q2(R2) Methodology
Acceptance Criteria
Typical Result
Specificity
Blank & Placebo interference
No interfering peaks at analyte Rt
Complies
Linearity
5 concentration levels (25% to 150% of nominal)
Correlation Coefficient (R²) ≥ 0.999
R² = 0.9998
Accuracy
Spike recovery at 3 levels (50%, 100%, 150%)
98.0% - 102.0% recovery
99.5% ± 0.8%
Precision
Repeatability: 6 replicate injections at 100%
%RSD of peak area ≤ 2.0%
%RSD = 0.6%
LOD / LOQ
Signal-to-noise ratio evaluation
S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)
LOD: 0.1 µg/mL LOQ: 0.3 µg/mL
System Suitability and Troubleshooting
A self-validating protocol requires built-in System Suitability Tests (SST) prior to sample analysis. For this method, the criteria are:
Theoretical Plates (N): > 5000
Tailing Factor (Tf): ≤ 1.5
%RSD of Area (n=5): ≤ 2.0%
Troubleshooting Chromatographic Artifacts
If the tailing factor exceeds 1.5, the primary suspect is the ionization of the carboxylic acid due to buffer depletion, or stationary phase degradation exposing active silanols.
Diagnostic logic tree for resolving peak tailing in acidic analyte chromatography.
References
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA).
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH).
Application Note: Comprehensive NMR Spectroscopic Characterization of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
Abstract This guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the structural elucidation and characterization of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. Designed for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This guide provides a comprehensive set of Nuclear Magnetic Resonance (NMR) spectroscopy protocols for the structural elucidation and characterization of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document details step-by-step methodologies for sample preparation, one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The rationale behind experimental choices is explained to ensure technical accuracy and robust, self-validating results. This application note serves as a practical reference for obtaining high-quality, unambiguous NMR data for this and structurally related compounds.
Introduction
5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The presence of a fluorophenyl group, a hydroxyl group, and a carboxylic acid moiety on the nicotinic acid scaffold suggests a molecule with potential for diverse chemical interactions and biological activity. As with any novel chemical entity, unambiguous structural confirmation and purity assessment are paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural characterization of small molecules in solution.[1][2] It provides detailed atomic-level information about the molecular framework, connectivity, and chemical environment.[2] This guide presents a systematic NMR-based workflow to fully characterize the title compound, leveraging a suite of 1D and 2D experiments to assign all proton, carbon, and fluorine signals.
Molecular Structure:
Figure 1. Structure and proposed atom numbering for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Sample Preparation: The Foundation of Quality Data
The quality of NMR spectra is critically dependent on proper sample preparation. The primary goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[3][4]
Solvent Selection
The choice of a deuterated solvent is the most critical step and is dictated by the analyte's solubility and chemical properties.[5]
Solubility: 5-(2-Fluorophenyl)-2-hydroxynicotinic acid contains both a carboxylic acid and a hydroxyl group, which can participate in hydrogen bonding. This makes polar solvents necessary for good solubility.[6][7]
Reactivity: Protic solvents like D₂O or CD₃OD can cause the exchange of labile protons (-OH, -COOH), leading to the broadening or disappearance of their signals.[6]
Recommended Solvent:Dimethyl sulfoxide-d₆ (DMSO-d₆) is the optimal choice. It is a highly polar aprotic solvent that readily dissolves polar compounds, including carboxylic acids.[5][6][8] The acidic protons of the hydroxyl and carboxylic acid groups will exchange with residual water in the DMSO-d₆, typically appearing as a broad signal, but the carbon backbone will be clearly resolved.
Protocol for Sample Preparation
Weighing the Sample: Accurately weigh 5-10 mg of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid for ¹H NMR and 20-30 mg for comprehensive 2D NMR analysis into a clean, dry vial.[4][9]
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3] The final sample height in a standard 5 mm NMR tube should be around 4-5 cm to ensure it is within the active region of the spectrometer's coils.[3][4]
Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, particulate-free solution is essential.[9]
Filtration and Transfer: To remove any microscopic solid impurities, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]
Internal Standard (Optional): For precise chemical shift referencing, a non-reactive internal standard such as Tetramethylsilane (TMS) can be added. However, for most modern spectrometers, referencing to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm, δC ≈ 39.52 ppm) is sufficient and avoids potential contamination.[10][11]
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.
NMR Experimental Workflow
A hierarchical approach, starting with simple 1D experiments and progressing to more complex 2D experiments, is the most efficient strategy for complete structural elucidation.[12]
Diagram 1. Logical workflow for the comprehensive NMR characterization of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Protocol: 1D ¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most immediate information, revealing the number of distinct proton environments, their chemical shifts, coupling patterns (multiplicity), and relative integrations.
Objective: To identify all proton signals and their scalar (J-J) couplings.
Pulse Program: Standard single-pulse (zg30 or similar).
Key Parameters:
Number of Scans (ns): 8-16 (sufficient for good signal-to-noise with 5-10 mg).
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.
Spectral Width (sw): 0-16 ppm.
Interpretation: The aromatic region (7.0-9.0 ppm) will be complex due to signals from both the nicotinic acid and fluorophenyl rings. Splitting patterns will be key to initial assignments. The broad signals for -OH and -COOH are expected to appear far downfield (>10 ppm).
Protocol: 1D ¹³C{¹H} NMR Spectroscopy
This experiment identifies all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum, yielding a single peak for each carbon.
Objective: To determine the number of unique carbon environments.
Pulse Program: Standard proton-decoupled pulse sequence (zgpg30 or similar).
Key Parameters:
Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.
Interpretation: Expect signals for the carboxylic acid carbonyl (160-185 ppm), aromatic carbons (110-160 ppm), and carbons directly attached to fluorine, which will exhibit characteristic C-F coupling.[13][14]
Protocol: 1D ¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is essential. ¹⁹F is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive probe.[15][16]
Objective: To observe the fluorine environment and its coupling to nearby protons.
Pulse Program: Standard single-pulse sequence, often with proton decoupling off to observe H-F couplings.
Key Parameters:
Number of Scans (ns): 16-64.
Spectral Width (sw): A wide range is often used initially (e.g., -50 to -250 ppm) due to the large chemical shift dispersion of fluorine.[15][17] The chemical shift of an aryl fluoride is typically between -100 and -140 ppm.
Interpretation: A single multiplet is expected for the F1' atom. The multiplicity of this signal will provide direct evidence of its coupling to the ortho- and meta-protons on the fluorophenyl ring.
Protocol: 2D ¹H-¹H COSY
COSY (COrrelation SpectroscopY) is used to identify protons that are coupled to each other, typically through two or three bonds.[12][18]
Objective: To map the spin systems within the molecule (i.e., which protons are neighbors).
Pulse Program: Standard DQF-COSY (cosygpqf).
Interpretation: Cross-peaks in the 2D map connect protons that are J-coupled. This will be invaluable for tracing the connectivity of protons on the nicotinic acid ring (H4 to H6) and within the fluorophenyl ring (H3' to H6').
Protocol: 2D ¹H-¹³C HSQC
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals to which they are directly attached (one-bond C-H correlation).[18][19]
Objective: To definitively assign protons to their attached carbons.
Pulse Program: Standard HSQC with gradient selection (hsqcedetgpsisp2.3).
Interpretation: Each cross-peak represents a direct C-H bond. This experiment simplifies assignment by linking the well-resolved ¹H spectrum to the ¹³C spectrum. Quaternary carbons (those with no attached protons) will not show a signal.
Protocol: 2D ¹H-¹³C HMBC
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (and sometimes four).[18][19]
Objective: To connect molecular fragments and assign quaternary carbons.
Pulse Program: Standard HMBC with gradient selection (hmbcgplpndqf).
Interpretation: Cross-peaks connect protons to carbons that are 2-3 bonds away.[20] This is crucial for establishing the connection between the nicotinic acid and fluorophenyl rings via the C5-C1' bond. It is also the primary method for assigning the quaternary carbons (C2, C3, C5, C1', C2').
Expected Spectral Data and Analysis
The following table summarizes the predicted chemical shifts and coupling patterns based on known values for similar chemical fragments. Actual values may vary slightly based on experimental conditions.
Atom Number
Experiment
Predicted δ (ppm)
Multiplicity
Expected Key Correlations
H4
¹H, COSY
~8.3
d
H6
H6
¹H, COSY
~8.8
d
H4
H3'
¹H, COSY
~7.6
m
H4', H5'
H4'
¹H, COSY
~7.3
m
H3', H5'
H5'
¹H, COSY
~7.4
m
H3', H4', H6'
H6'
¹H, COSY
~7.5
m
H5'
OH
¹H
>10
br s
-
COOH
¹H
>12
br s
-
F1'
¹⁹F
-110 to -130
m
H3', H6'
C2
¹³C, HMBC
~160
s
H4, H6
C3
¹³C, HMBC
~125
s
H4
C4
¹³C, HSQC
~140
d
H4, H6
C5
¹³C, HMBC
~130
s
H4, H6, H6'
C6
¹³C, HSQC
~150
d
H4
C7 (COOH)
¹³C, HMBC
~165
s
H4
C1'
¹³C, HMBC
~128
s
H3', H5', H6'
C2'
¹³C, HMBC
~162 (d, ¹JCF ≈ 245 Hz)
d
H3', H4'
C3'
¹³C, HSQC
~116 (d, ²JCF ≈ 20 Hz)
d
H4', H5'
C4'
¹³C, HSQC
~132
d
H3', H5'
C5'
¹³C, HSQC
~125 (d, ⁴JCF ≈ 3 Hz)
d
H4', H6'
C6'
¹³C, HSQC
~130 (d, ³JCF ≈ 8 Hz)
d
H5'
d = doublet, m = multiplet, s = singlet, br s = broad singlet.
Data Processing and Validation
Accurate data processing is as crucial as data acquisition.[10][21]
Fourier Transform: Convert the raw time-domain data (FID) into the frequency-domain spectrum.
Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive (positive and symmetrical).[10][11]
Baseline Correction: Correct any distortions in the baseline to ensure accurate integration and peak picking.[10][11]
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₆ peak to δH 2.50 ppm and δC 39.52 ppm.[11]
Integration: Integrate the area under each peak in the ¹H spectrum to determine the relative ratio of protons.
Cross-Validation: Ensure consistency across all experiments. For example, a COSY correlation between two protons should be supported by HMBC correlations from those protons to neighboring carbons. The structure is considered validated when all observed correlations are consistent with a single, unambiguous chemical structure.
Conclusion
The systematic application of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the complete structural characterization of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. The protocols and workflow detailed in this application note are designed to yield high-quality, interpretable data, enabling researchers to confirm the identity, purity, and detailed atomic connectivity of their target molecule with a high degree of confidence. This comprehensive approach forms the cornerstone of chemical characterization required for drug discovery, process development, and regulatory submission.
References
Vertex AI Search. (n.d.). NMR sample preparation guidelines.
JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
Unknown Source. (n.d.). Sample Preparation.
Emwas, A. H., et al. (2019). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 15(3), 32. Retrieved March 21, 2026, from [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved March 21, 2026, from [Link]
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents. Isotope Science.
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance, 170(1), 87-96. Retrieved March 21, 2026, from [Link]
CASSS. (n.d.). Best Practices in NMR Data Acquisition and Analysis.
Thermo Fisher Scientific. (n.d.). Evaluation of fluoroorganic compounds with benchtop 19F NMR.
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved March 21, 2026, from [Link]
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.
Wishart, D. S. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 15(4), 234. Retrieved March 21, 2026, from [Link]
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved March 21, 2026, from [Link]
ResearchGate. (2013, September 10). What are the best preprocessing methods for NMR data?. Retrieved March 21, 2026, from [Link]
NIST. (2012, June 22). 13C - NMR Absorptions of Major Functional Groups. Retrieved March 21, 2026, from [Link]
NIH. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Retrieved March 21, 2026, from [Link]
Analytical Chemistry. (2021, January 15). Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Retrieved March 21, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR spectra of the substituted complexes Examination of the.... Retrieved March 21, 2026, from [Link]
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. Retrieved March 21, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved March 21, 2026, from [Link]
Nuclear Magnetic Resonance. (2025, December 3). NMR spectroscopy of small molecules in solution. Retrieved March 21, 2026, from [Link]
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved March 21, 2026, from [Link]
SpectraBase. (n.d.). Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. Retrieved March 21, 2026, from [Link]
Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid. Retrieved March 21, 2026, from [Link]
YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. Retrieved March 21, 2026, from [Link]
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved March 21, 2026, from [Link]
ResearchGate. (n.d.). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved March 21, 2026, from [Link]
Unknown Source. (n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Retrieved March 21, 2026, from [Link]
PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved March 21, 2026, from [Link]
Application Notes and Protocols for In Vivo Dosing of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid in Murine Models
Introduction 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The introduction of a fluorophenyl group suggests potentia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent for dyslipidemia. The introduction of a fluorophenyl group suggests potential modifications to its physicochemical properties, metabolic stability, and target engagement, which may enhance its therapeutic profile.[1][2][3] As with many novel chemical entities, its successful preclinical evaluation hinges on the development of robust in vivo dosing strategies to accurately determine its pharmacokinetic (PK) and pharmacodynamic (PD) properties.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on initiating in vivo studies with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid in murine models. The focus is on overcoming the anticipated challenge of poor aqueous solubility and establishing a systematic approach to dose formulation, administration, and the selection of appropriate animal models to investigate its therapeutic potential, particularly in the context of cardiovascular and metabolic diseases.
Part 1: Formulation Development for In Vivo Administration
A significant hurdle in the preclinical assessment of many new drug candidates is their limited aqueous solubility, which can severely impact bioavailability and lead to inaccurate evaluations of efficacy and toxicology.[4][5][6] Given the structural complexity of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, it is prudent to assume low water solubility and proactively develop a suitable formulation.
The primary objective of formulation development is to create a safe and effective vehicle for consistent and reproducible drug delivery in animal studies.[7] The choice of formulation strategy will depend on the physicochemical properties of the compound and the intended route of administration.
Table 1: Comparison of Formulation Strategies for Poorly Soluble Compounds in Murine Models
Formulation Strategy
Description
Advantages
Disadvantages
Aqueous Solution (pH-adjusted)
Dissolving the compound in an aqueous vehicle by adjusting the pH to ionize the molecule.
Simple to prepare, suitable for intravenous administration.
May not be suitable for all compounds; potential for precipitation upon injection.
Co-solvent System
A mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle.
Can significantly increase solubility.
Potential for toxicity of the co-solvent at higher concentrations.
Suspension
A uniform dispersion of fine drug particles in a liquid vehicle, often with a suspending agent.
Suitable for oral and intraperitoneal administration; can accommodate higher doses.
Risk of non-uniform dosing if not properly prepared and handled; potential for irritation at the injection site.
Lipid-based Formulation
Dissolving or suspending the drug in a lipid vehicle (e.g., corn oil, sesame oil).
Can enhance oral bioavailability by promoting lymphatic absorption.
May influence the drug's pharmacokinetic profile.
Cyclodextrin Complex
Encapsulating the drug molecule within a cyclodextrin complex to increase its aqueous solubility.
Can significantly improve solubility and stability.
Can be more complex and costly to prepare.
Protocol 1: Preparation of a Basic Formulation for Initial In Vivo Studies
This protocol describes the preparation of a simple co-solvent/suspension formulation suitable for initial dose-range finding and preliminary efficacy studies.
Materials:
5-(2-Fluorophenyl)-2-hydroxynicotinic acid
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 400 (PEG400)
Tween 80
Sterile saline (0.9% NaCl) or sterile water for injection
Sterile microcentrifuge tubes
Vortex mixer
Sonicator (optional)
Procedure:
Weighing the Compound: Accurately weigh the required amount of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid in a sterile microcentrifuge tube.
Initial Solubilization: Add a small volume of DMSO to the tube (e.g., 10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
Addition of Co-solvents and Surfactants: Add PEG400 (e.g., 30% of the final volume) and Tween 80 (e.g., 5% of the final volume) to the solution. Vortex after each addition to ensure a homogenous mixture.
Final Dilution: Gradually add sterile saline or water to reach the final desired concentration, while continuously vortexing.
Visual Inspection: The final formulation should be a clear solution or a uniform, fine suspension. Visually inspect for any precipitation or aggregation.
Storage: Prepare the formulation fresh on the day of dosing. If storage is necessary, store at 4°C and protect from light. Before use, allow the formulation to return to room temperature and vortex thoroughly to ensure homogeneity.
Part 2: Selection and Characterization of Murine Models
The choice of an appropriate animal model is critical for evaluating the therapeutic efficacy of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. Given its structural similarity to nicotinic acid, models of dyslipidemia and atherosclerosis are highly relevant.[8][9][10][11][12][13]
Table 2: Recommended Murine Models for Evaluating Nicotinic Acid Analogs
Murine Model
Key Characteristics
Therapeutic Relevance
ApoE Knockout (ApoE-/-)
Deficient in apolipoprotein E, leading to spontaneous hypercholesterolemia and development of atherosclerotic plaques, especially on a high-fat diet.[8][12]
Gold standard for studying atherosclerosis and the effects of lipid-lowering therapies.[8][10]
LDL Receptor Knockout (Ldlr-/-)
Deficient in the low-density lipoprotein receptor, resulting in elevated LDL cholesterol levels and diet-induced atherosclerosis.[8][12]
Widely used to study hypercholesterolemia and atherosclerosis, particularly the effects of drugs targeting LDL metabolism.[8][10]
C57BL/6J (on a high-fat diet)
Wild-type strain that develops diet-induced obesity, insulin resistance, and moderate dyslipidemia.
Useful for studying the effects of compounds on metabolic syndrome and early-stage atherosclerosis.
APP/PS1
Transgenic model expressing human amyloid precursor protein and presenilin-1 mutations, leading to age-dependent development of amyloid plaques and cognitive deficits.
Relevant for exploring potential neuroprotective effects, as nicotinic acid has been studied in Alzheimer's disease models.[14]
Protocol 2: Induction of Atherosclerosis in ApoE-/- or Ldlr-/- Mice
Materials:
ApoE-/- or Ldlr-/- mice (6-8 weeks old)
Standard chow diet
High-fat diet (Western diet, containing ~21% fat and 0.15-0.2% cholesterol)
Animal caging and husbandry supplies
Procedure:
Acclimation: Acclimate the mice to the animal facility for at least one week on a standard chow diet.
Baseline Measurements: At the start of the study, record the body weight of each mouse and collect a baseline blood sample for lipid analysis.
Dietary Intervention: Switch the mice to a high-fat diet to induce hypercholesterolemia and accelerate the development of atherosclerosis.
Monitoring: Monitor the body weight and food consumption of the mice weekly.
Study Duration: The duration of the high-fat diet feeding will depend on the specific study objectives, but typically ranges from 8 to 16 weeks to allow for significant plaque development.[12]
Treatment Initiation: Begin dosing with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid at the desired time point during the dietary intervention.
Part 3: In Vivo Dosing Protocols
The route of administration should be chosen based on the study objectives and the properties of the formulation.[7][15][16][17] Oral gavage is a common route for preclinical studies, mimicking the intended clinical route for many drugs. Intraperitoneal injection can also be used for initial efficacy and pharmacokinetic studies.
Oral gavage needles (20-22 gauge, with a ball tip)
1 mL syringes
Animal balance
Procedure:
Animal Handling: Gently restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement.
Dose Calculation: Weigh the mouse to determine the precise volume of the dosing solution to be administered. A typical dosing volume for mice is 5-10 mL/kg.
Gavage Needle Insertion: With the mouse held in an upright position, gently insert the gavage needle into the mouth, over the tongue, and along the roof of the mouth. The needle should pass easily down the esophagus. Do not force the needle.
Dose Administration: Once the needle is in the correct position, slowly administer the dosing solution.
Needle Removal: Gently remove the gavage needle.
Post-dosing Observation: Return the mouse to its cage and monitor for any signs of distress.
Protocol 4: Intraperitoneal (IP) Injection in Mice
Animal Restraint: Securely restrain the mouse, exposing the abdomen.
Dose Calculation: Weigh the mouse to determine the injection volume. A typical IP injection volume for mice is 10-20 mL/kg.
Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
Needle Insertion: Insert the needle at a 15-20 degree angle.
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ.
Injection: If no fluid is aspirated, inject the solution.
Needle Withdrawal: Remove the needle and return the mouse to its cage.
Dose-Range Finding Study
Before initiating efficacy studies, it is crucial to determine the maximum tolerated dose (MTD) of the compound.[18] This is typically done in a dose-escalation study.
Caption: Workflow for a dose-range finding study.
Part 4: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessments
A well-designed PK/PD study is essential to understand the relationship between drug exposure and its therapeutic effect.
Protocol 5: Basic Pharmacokinetic Study in Mice
Materials:
Mice treated with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
Dosing: Administer a single dose of the compound to a cohort of mice.
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal).
Plasma Preparation: Immediately place the blood samples on ice and then centrifuge to separate the plasma.
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalysis: Quantify the concentration of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
Pharmacodynamic Endpoints
The choice of PD endpoints will depend on the murine model and the therapeutic hypothesis.
Atherosclerotic plaque analysis in the aorta (en face staining with Oil Red O, histological analysis of the aortic root)
Gene expression analysis of key lipid metabolism targets in the liver
For Neurodegenerative Models:
Behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze)
Analysis of amyloid-beta plaques and neuroinflammation in the brain
Caption: Workflow of a typical efficacy study.
Part 5: Data Analysis and Interpretation
Pharmacokinetic Analysis:
From the plasma concentration-time data, the following key PK parameters can be calculated using non-compartmental analysis:
Cmax: Maximum plasma concentration.
Tmax: Time to reach Cmax.
AUC (Area Under the Curve): Total drug exposure over time.
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
Pharmacodynamic Analysis:
PD data should be analyzed using appropriate statistical methods to compare the treatment groups to the vehicle control group. A dose-response relationship should be established to determine the effective dose range.
PK/PD Correlation:
By correlating the PK parameters with the PD endpoints, a deeper understanding of the drug's mechanism of action and the required exposure for efficacy can be achieved. This is crucial for guiding dose selection for further preclinical and clinical studies.
References
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
Physiogenex. (n.d.). Dyslipidaemia and atherosclerosis preclinical cro services.
Bocan, T. M. (1998). Animal models of atherosclerosis and interpretation of drug intervention studies. Current Pharmaceutical Design, 4(1), 37-54.
Wang, Z., et al. (2023). Rodent Models for Atherosclerosis. International Journal of Molecular Sciences, 24(1), 849.
Kapourchali, F. R., et al. (2014). Animal models of atherosclerosis. World Journal of Clinical Cases, 2(5), 126-132.
There, A. W., et al. (2023). A REVIEW ON PRECLINICAL PHARMACEUTICAL RESEARCH: PRINCIPAL AND COMMON ROUTES OF ADMINISTRATION IN SMALL RODENTS. International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents.
Cheng, W. L., et al. (2012). Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis. Journal of Lipid Research, 53(12), 2695-2705.
Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-925.
Michael, I. (2025, July 8). Formulation strategies for poorly soluble drugs. ResearchGate.
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC).
Stahl, P., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 17(7), 1-25.
Cheng, W. L., et al. (2012). Nicotinic acid and DP1 blockade: studies in mouse models of atherosclerosis. Journal of Lipid Research, 53(12), 2695-2705.
West Virginia University IACUC. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals.
University of Michigan. (2021, September 8). Guidelines on Administration of Substances to Laboratory Animals.
Marubio, L. M., & Changeux, J. P. (2000). Nicotinic acetylcholine receptor knockout mice as animal models for studying receptor function. European Journal of Pharmacology, 393(1-3), 113-121.
Zhang, Y., et al. (2022). Nicotinic acid supplementation contributes to the amelioration of Alzheimer's disease in mouse models. Annals of Translational Medicine, 10(19), 1049.
BenchChem. (2025). Application Notes and Protocols for Methyl Nicotinate In Vivo Studies.
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
D'Amico, F., et al. (2024). Niacin Derivatives in MASLD: Metabolic and Therapeutic Insights. International Journal of Molecular Sciences, 25(6), 3465.
Audrito, V., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Journal of Experimental & Clinical Cancer Research, 39(1), 205.
Orr-Urtreger, A., et al. (1997). Mice Deficient in the α7 Neuronal Nicotinic Acetylcholine Receptor Lack α-Bungarotoxin Binding Sites and Hippocampal Fast Nicotinic Currents. Journal of Neuroscience, 17(23), 9165-9171.
Gass, J. C., et al. (2012). Multiple nicotine training doses in mice as a basis for differentiating the effects of smoking cessation aids. Psychopharmacology, 220(3), 543-553.
Thompson, D. C. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Agricultural Science & Technology, 1(2), 53-65.
Al-Sanea, M. M., et al. (2022). In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. International Journal of Molecular Sciences, 23(19), 11843.
Faria, J., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663.
CymitQuimica. (2026, February 20). Understanding the Chemical Properties and Applications of 5-Hydroxynicotinic Acid.
Galkina, O. V., et al. (2017). Derivatives of 5-hydroxynicotinic Acid: New Compounds with Cardioprotective Action. Asian Journal of Pharmaceutics, 11(3).
Stern, R. H., et al. (1991). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 32(4), 473-476.
Research and Reviews. (2024, December 18). Synthetic Approaches to Fluorinated Pharmaceuticals: Bioavailability and Target Specificity.
Zhuravleva, A., et al. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Pharmaceutics, 15(12), 2736.
CymitQuimica. (n.d.). CAS 609-71-2: 2-Hydroxynicotinic acid.
Jabeen, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
Georgiou, I., et al. (2022). Intepirdine Derivatives Possessing Dual 5HT6 Antagonism / HDAC6 Inhibitory Activity. ChemRxiv.
da Silva, D. L., et al. (2023). Study Models of Drug–Drug Interactions Involving P-Glycoprotein. International Journal of Molecular Sciences, 24(22), 16223.
Gaspar, A., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1052.
Wu, T., et al. (2018). The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro. Evidence-Based Complementary and Alternative Medicine, 2018, 3049245.
El-Damasy, D. A., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5364.
Faria, J., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. Pharmaceutics, 14(12), 2663.
Phillips, M. M., et al. (2010). Fluorotelomer acids are more toxic than perfluorinated acids. Environmental Toxicology and Chemistry, 29(10), 2237-2244.
Austra & Lian. (n.d.). View of Pharmacokinetics and Toxicity of Anticancer Drugs | American Journal Of Pharmacy And Pharmacology.
Application Notes and Protocols for 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid in Cell-Based Assays
Introduction: Elucidating the Cellular Activity of a Novel Nicotinic Acid Receptor Agonist 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a synthetic derivative of nicotinic acid (niacin), a molecule of significant therap...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Elucidating the Cellular Activity of a Novel Nicotinic Acid Receptor Agonist
5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a synthetic derivative of nicotinic acid (niacin), a molecule of significant therapeutic interest. Its structural similarity to niacin suggests it functions as an agonist for the Nicotinic Acid Receptor 1 (NIACR1), also known as G protein-coupled receptor 109A (GPR109A) or Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi/o-coupled receptor predominantly expressed on the surface of adipocytes and various immune cells.[1][2] The activation of GPR109A initiates complex signaling cascades that are crucial in regulating lipid metabolism and inflammatory responses.[1][3][4]
Upon agonist binding, GPR109A undergoes a conformational change, leading to two primary, distinct signaling events:
Gαi-Mediated Pathway: The activated receptor promotes the dissociation of the heterotrimeric G protein into its Gαi and Gβγ subunits. The Gαi subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in a quantifiable decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[4] This pathway is largely responsible for the anti-lipolytic effects associated with niacin and its analogs.[3]
β-Arrestin-Mediated Pathway: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation facilitates the recruitment of β-arrestin proteins (β-arrestin 1 and 2) to the receptor's intracellular domain.[3] This interaction not only desensitizes the G protein signal but also initiates a separate wave of G protein-independent signaling, which has been linked to both therapeutic actions and potential side effects like cutaneous flushing.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the cellular activity of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. We present detailed, field-proven protocols for two robust, high-throughput cell-based assays designed to quantify its effects on both the Gαi and β-arrestin signaling pathways.
Soluble in organic solvents like DMSO and DMF. Sparingly soluble in aqueous buffers.[5][6][7]
Based on data for similar fluorinated aromatic compounds. Direct solubility testing is recommended.
Safety and Handling:
Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier. The following are general safety precautions based on similar chemical structures:
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[9][10] Avoid contact with skin and eyes.[8] Do not eat, drink, or smoke when handling the product.[9][10]
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage as a solid, -20°C is recommended. Stock solutions in DMSO can be stored at -20°C or -80°C for extended periods (e.g., 1-6 months).[9] Aqueous solutions are not recommended for storage for more than one day.[6][7][11][12]
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][10][13] In case of skin contact, wash with plenty of soap and water.[9][10][13] If inhaled, move the person to fresh air.[9][13] If swallowed, rinse mouth with water and do NOT induce vomiting.[9][13] In all cases of exposure, seek medical attention.[13]
Preparation of Stock Solutions:
The key to reproducible results is the accurate preparation of compound solutions. Due to its expected limited aqueous solubility, a stock solution in a non-polar organic solvent is required.
Primary Stock Solution (e.g., 10 mM in DMSO):
Accurately weigh a known mass of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Calculate the volume of 100% DMSO required to achieve the desired molar concentration (e.g., 10 mM).
Add the DMSO to the solid compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath may be required.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Serial Dilutions for Assays:
Prepare serial dilutions from the primary stock solution using the appropriate cell culture medium or assay buffer. It is critical to maintain a consistent, low final concentration of DMSO across all wells (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[11][12]
A common method is to perform a 10-fold serial dilution.[14] For example, to prepare a 1:10 dilution, add 1 part of the higher concentration stock to 9 parts of diluent.[14][15]
Signaling Pathway and Experimental Workflow Overview
The following diagrams illustrate the GPR109A signaling cascade and the general workflow for the cell-based assays described in this guide.
Caption: GPR109A dual signaling pathways upon agonist activation.
Caption: General experimental workflow for cell-based assays.
Protocol 1: Quantifying Gαi Activation via cAMP Inhibition Assay
This protocol is designed to measure the ability of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid to activate the Gαi pathway, resulting in a decrease in intracellular cAMP levels. It is based on the principles of bioluminescent reporter assays, such as the Promega GloSensor™ cAMP Assay.[16][17][18][19]
Principle: The assay utilizes a genetically engineered form of firefly luciferase fused to a cAMP-binding protein. When intracellular cAMP levels are low, the biosensor is in a conformation that produces a high luminescence signal. Conversely, when an agonist of a Gs-coupled receptor stimulates adenylyl cyclase (e.g., via forskolin), cAMP levels rise, bind to the sensor, and cause a conformational change that reduces light output. An agonist for a Gi-coupled receptor like GPR109A will counteract the forskolin-induced cAMP production, thus "rescuing" the luminescent signal in a dose-dependent manner.[16][17][19]
Materials:
Cell Line: CHO-K1 or HEK293 cells stably expressing human GPR109A. Commercial lines are available (e.g., Eurofins DiscoverX cAMP Hunter™ Human GPR109A Gi Stable Cell Line).[20]
Culture Medium: Ham's F-12K with 10% FBS for CHO-K1 cells.[21][22][23]
Assay Plate: White, opaque, sterile 96- or 384-well microplates suitable for luminescence measurements.
Test Compound: 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Cell Culture: Culture the GPR109A-expressing cells according to the supplier's recommendations. Ensure cells are in a logarithmic growth phase and exhibit >95% viability.[21]
Harvesting: Wash cells with PBS, then detach them using trypsin-EDTA. Neutralize the trypsin with complete growth medium.
Cell Counting: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and count the cells using a hemocytometer or automated cell counter.
Seeding: Dilute the cells to the desired density (e.g., 10,000-20,000 cells/well for a 96-well plate) in culture medium. Dispense the cell suspension into the wells of the white assay plate.
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[17]
Day 2: Assay Execution
Compound Preparation:
Prepare a 2X concentrated serial dilution plate of the test compound and reference agonist (nicotinic acid) in an appropriate assay buffer (e.g., HBSS with 10 mM HEPES).
Include a "no compound" control (vehicle only, e.g., 0.5% DMSO) and a "no forskolin" basal control.
Assay Equilibration:
Remove the culture medium from the cells.
Prepare the cAMP detection reagent (e.g., GloSensor™ reagent) in equilibration medium as per the manufacturer's instructions.
Add the detection reagent to each well and incubate for 1-2 hours at room temperature, protected from light.[16]
Agonist Treatment:
Add the 2X compound serial dilutions to the corresponding wells of the cell plate, effectively diluting them to 1X final concentration.
Incubate for 10-15 minutes at room temperature.[17]
Forskolin Stimulation:
Prepare a solution of forskolin at a concentration that will yield approximately 80% of the maximal cAMP response (EC₈₀). This concentration must be empirically determined for your cell line but is typically in the low micromolar range.
Add the EC₈₀ concentration of forskolin to all wells except the basal control wells.
Signal Detection:
Incubate the plate for 15-30 minutes at room temperature.[16][17]
Measure the luminescence signal using a plate-reading luminometer.
Data Analysis:
Normalization:
Subtract the average signal of the basal control (no forskolin) from all other readings.
Normalize the data by setting the signal from the vehicle-treated, forskolin-stimulated wells to 0% inhibition and the signal from the basal control wells to 100% inhibition.
Curve Fitting:
Plot the normalized percent inhibition against the log concentration of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism) to determine the EC₅₀ value.[24][25] The EC₅₀ is the concentration of the agonist that produces 50% of the maximal inhibitory effect.[24][26]
Protocol 2: Measuring G Protein-Independent Signaling via β-Arrestin Recruitment Assay
This protocol details the procedure for quantifying the recruitment of β-arrestin 2 to the activated GPR109A receptor, providing a direct measure of G protein-independent signaling. The methodology is based on the principles of the DiscoverX PathHunter® β-arrestin assay.[27][28][29]
Principle: This assay uses an enzyme fragment complementation (EFC) technology. The GPR109A receptor is fused to a small enzyme fragment (ProLink™, PK), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). When the agonist binds to the receptor, β-arrestin is recruited, forcing the complementation of the two enzyme fragments. This creates a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is directly proportional to the extent of β-arrestin recruitment.[27][30]
Materials:
Cell Line: PathHunter® CHO-K1 or HEK293 cell line stably co-expressing the GPR109A-PK fusion and the β-arrestin-EA fusion (e.g., from Eurofins DiscoverX).
Culture Medium & Reagents: As specified by the cell line provider (e.g., PathHunter Cell Plating Reagent).[31]
Cell Culture: Maintain the PathHunter® cells as recommended by the supplier, ensuring they are sub-confluent and healthy.[31]
Harvesting: Detach cells using a non-enzymatic cell detachment buffer to preserve receptor integrity.
Cell Counting & Seeding:
Centrifuge the cells and resuspend them in the recommended Cell Plating Reagent at the density specified in the product datasheet (e.g., 5,000 cells/well for a 384-well plate).[29]
Dispense the cell suspension into the wells of the 384-well assay plate.[31]
Incubation: Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[29]
Day 2: Assay Execution
Compound Preparation:
Prepare serial dilutions of the test compound and reference agonist in the appropriate assay buffer. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).
Agonist Treatment:
Carefully add the diluted compounds to the corresponding wells of the cell plate.
Incubate the plate for 90 minutes at 37°C or as optimized for the specific receptor-arrestin interaction.[27]
Signal Detection:
Equilibrate the plate and the PathHunter® Detection Reagents to room temperature.
Prepare the detection reagent mixture according to the manufacturer's protocol.
Add the detection reagent mixture to each well.
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the chemiluminescent signal to develop and stabilize.[29]
Data Reading:
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Normalization:
Subtract the average signal from the vehicle control wells (background) from all other readings.
Normalize the data by setting the background-subtracted vehicle control to 0% and the response from a saturating concentration of the reference full agonist (nicotinic acid) to 100%.
Curve Fitting:
Plot the normalized percent activity against the log concentration of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ value, which represents the concentration of the compound that produces 50% of the maximal β-arrestin recruitment effect.[24][26]
References
Yeo, J., et al. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. Available at: [Link]
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Bookshelf. Available at: [Link]
Joosten, J., et al. (2018). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. bio-protocol. Available at: [Link]
Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays User Manual. Available at: [Link]
Eurofins DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays General Protocol. Available at: [Link]
BPS Bioscience. (n.d.). Serial Dilution Protocol. Available at: [Link]
Offermanns, S. (2014). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. Available at: [Link]
Yadav, P. N., et al. (2017). GloSensor assay for discovery of GPCR-selective ligands. Methods in Cell Biology. Available at: [Link]
Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol. Available at: [Link]
Singh, V., et al. (2017). GloSensor assay for discovery of GPCR-selective ligands. ResearchGate. Available at: [Link]
GraphPad. (n.d.). The EC50. Prism 11 Curve Fitting Guide. Available at: [Link]
Gambhir, D., et al. (2023). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology. Available at: [Link]
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Available at: [Link]
Bolek Life. (2025). Prepare a Serial Dilution. YouTube. Available at: [Link]
Sartorius. (n.d.). Preparation of Bioassays and Serial Dilutions in Microplates. Available at: [Link]
Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human GPR109A Gi Stable Cell Line Assay (CHO-K1). Available at: [Link]
Elabscience. (n.d.). CHO-K1 Cell Line. Available at: [Link]
Hladiš, M., et al. (2026). From Regression to Dose–Response: A Framework to predict Activity and EC50 for GPCRs. OpenReview. Available at: [Link]
Hillje, R. (2020). Calculate EC50 and plot dose response curve. Available at: [Link]
Singh, N., et al. (2016). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Journal of Cellular Biochemistry. Available at: [Link]
Suzuki coupling reactions using 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
An Application Guide to the Synthesis of Biaryl Nicotinic Acids via Suzuki-Miyaura Coupling Introduction: The Strategic Importance of Biaryl Nicotinic Acids In the landscape of modern medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Synthesis of Biaryl Nicotinic Acids via Suzuki-Miyaura Coupling
Introduction: The Strategic Importance of Biaryl Nicotinic Acids
In the landscape of modern medicinal chemistry and drug development, the biaryl structural motif is a cornerstone of pharmacophore design.[1][2] Specifically, derivatives of nicotinic acid, a vital vitamin (B3), have garnered significant attention for their diverse biological activities, including applications as anticancer, anti-inflammatory, and analgesic agents.[3][4][5][6] The synthesis of 5-aryl-2-hydroxynicotinic acids, such as the target molecule 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, creates a class of compounds with significant potential for therapeutic innovation.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing these C(sp²)–C(sp²) bonds.[7][8][9] Its widespread adoption is due to its operational simplicity, mild reaction conditions, exceptional tolerance of various functional groups, and the commercial availability and low toxicity of its organoboron reagents.[1][8][10]
This document serves as a detailed guide for researchers, providing both the foundational principles and a practical, field-tested protocol for the synthesis of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. We will delve into the mechanistic intricacies of the catalytic cycle, explore the critical parameters that govern reaction success, and offer a robust troubleshooting framework to navigate common experimental challenges.
The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki-Miyaura reaction lies in a well-orchestrated, palladium-catalyzed cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][11]
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition to the organohalide (Ar¹-X). This step involves the insertion of the palladium atom into the carbon-halogen bond, forming a Pd(II) intermediate (Ar¹-Pd-X). The reactivity of the halide is crucial, with the typical trend being I > OTf > Br >> Cl.[7][12]
Transmetalation: This is arguably the most complex step and is where the base plays its most critical role.[11][13] The organoboron reagent (Ar²-B(OH)₂) is activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic borate complex (e.g., Ar²-B(OH)₃⁻).[7][14] This activated species then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide or another ligand to form a new Pd(II) intermediate (Ar¹-Pd-Ar²). The exact mechanism of this ligand transfer remains an area of active investigation.[7]
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the Pd(II) center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Core Protocol: Synthesis of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
This protocol details the coupling of 5-bromo-2-hydroxynicotinic acid with 2-fluorophenylboronic acid. The presence of the carboxylic acid and the pyridine nitrogen in the nicotinic acid substrate can influence catalytic activity, making the choice of conditions critical.[15]
Reaction Scheme
Image depicting the Suzuki coupling of 5-bromo-2-hydroxynicotinic acid and 2-fluorophenylboronic acid to yield 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
5-Bromo-2-hydroxynicotinic acid
≥97%
Standard Vendor
Starting electrophile.
2-Fluorophenylboronic acid
≥98%
Standard Vendor
Coupling partner. Use of high-purity material is crucial to avoid side reactions.[16]
An air-stable precatalyst effective for a wide range of substrates.[15]
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Standard Vendor
Base. Must be finely powdered and dry.
1,2-Dimethoxyethane (DME)
Anhydrous, ≥99.5%
Standard Vendor
Reaction solvent.
Water (H₂O)
Degassed, HPLC Grade
N/A
Co-solvent.
Round-bottom flask, condenser
N/A
Standard Glassware
Ensure glassware is oven-dried before use.
Magnetic stirrer and hotplate
N/A
Standard Lab Equipment
Inert gas supply (Argon or Nitrogen)
High Purity
N/A
Essential for preventing catalyst degradation.[16][17]
Step-by-Step Experimental Procedure
A. Reaction Setup (Inert Atmosphere)
Glassware Preparation: Ensure a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser is thoroughly dried in an oven (e.g., at 120 °C for 4 hours) and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
Reagent Addition: To the flask, add 5-bromo-2-hydroxynicotinic acid (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and finely powdered anhydrous potassium carbonate (3.0 eq).
Causality Note: Using a slight excess of the boronic acid helps drive the reaction to completion. A strong inorganic base like K₂CO₃ is effective for activating the boronic acid.[11]
Causality Note: Catalyst loading is a critical parameter to optimize. While higher loading can increase reaction rate, it also increases cost and residual palladium levels in the product.[18]
Inert Atmosphere Purge: Seal the flask and evacuate and backfill with inert gas three times. This "freeze-pump-thaw" cycle is highly recommended for sensitive reactions to rigorously remove oxygen, which can deactivate the catalyst and promote homocoupling of the boronic acid.[17]
B. Reaction Execution
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture of DME and water (e.g., a 4:1 ratio) via cannula or syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the limiting reagent).
Heating: Immerse the flask in a preheated oil bath at 80-90 °C.
Causality Note: Many Suzuki couplings require heating to achieve a reasonable reaction rate, though excessive heat can promote catalyst decomposition and side reactions like dehalogenation.[16][17]
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress periodically (e.g., every 1-2 hours) by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
C. Workup and Purification
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with water.
Acidification: Carefully acidify the aqueous mixture to pH ~2-3 using 1M HCl. The target product, 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, should precipitate out of the solution.
Causality Note: The carboxylic acid group allows for straightforward isolation by pH adjustment, precipitating the product from the basic reaction mixture.
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water and then a minimal amount of a cold non-polar solvent (e.g., hexane or diethyl ether) to remove organic-soluble impurities.
Drying: Dry the isolated solid under high vacuum to a constant weight.
Further Purification (if necessary): If the product is not of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification by column chromatography may be required.
Navigating Challenges: A Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues in Suzuki-Miyaura coupling reactions.
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive Catalyst
- Ensure rigorous exclusion of oxygen via proper degassing techniques.[16] - Use a fresh bottle of catalyst or a more active catalyst system (e.g., a Pd(OAc)₂/SPhos system).[15]
2. Poor Quality Boronic Acid
- Boronic acids can degrade over time (protodeboronation). Use fresh or recrystallized material.[16] - Consider using more stable boronic esters (e.g., pinacol or MIDA esters).[9][16]
3. Ineffective Base or Solvent
- Ensure the base is anhydrous and finely powdered. - Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[11][19]
Significant Side Products
1. Homocoupling of Boronic Acid
- This is often caused by oxygen in the reaction. Improve degassing procedures.[17][20] - Ensure an active Pd(0) species is present and oxidative addition is efficient.
2. Dehalogenation of Aryl Halide
- The hydride source is often an amine base or alcohol solvent. Switch to a carbonate/phosphate base and an aprotic solvent.[16][17] - Minimize reaction time and temperature.
3. Protodeboronation
- This is the hydrolysis of the boronic acid to the corresponding arene. Use stable boronic acid derivatives and ensure anhydrous conditions if water is promoting the side reaction.[16][20]
Reaction Stalls
1. Catalyst Deactivation
- Insufficient ligand-to-metal ratio can lead to palladium black precipitation. Ensure an appropriate ratio (typically 1:1 to 4:1).[16]
2. Substrate/Product Inhibition
- The pyridine nitrogen or carboxylate may be coordinating to the palladium center. A change in ligand or solvent may be necessary to mitigate this.[15]
Visualizing the Experimental Workflow
A streamlined workflow is essential for reproducibility and efficiency. The following diagram outlines the key stages of the protocol.
Caption: A generalized workflow for the Suzuki-Miyaura coupling protocol.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of complex biaryl molecules like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. Success hinges on a solid understanding of the reaction mechanism and careful control over key parameters, particularly the quality of reagents, choice of catalyst and base, and the rigorous exclusion of oxygen. The protocol and troubleshooting guide presented here provide a comprehensive framework for researchers to reliably synthesize this and related compounds, accelerating discovery in drug development and materials science.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Wiley Online Library. [Link]
Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ACS Publications. [Link]
Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. [Link]
Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
(PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC. [Link]
Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]
Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science. [Link]
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PMC. [Link]
Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Semantic Scholar. [Link]
Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. PubMed. [Link]
Biaryl synthesis by C-C coupling. Organic Chemistry Portal. [Link]
Formation of biaryl compounds in the suzuki cross coupling reaction. ResearchGate. [Link]
Application Note: Extraction and Purification Protocols for 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
Executive Briefing & Physicochemical Rationale 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (5-FPHNA) is a highly functionalized pyridine derivative utilized as a critical intermediate in the development of kinase inhibito...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Briefing & Physicochemical Rationale
5-(2-Fluorophenyl)-2-hydroxynicotinic acid (5-FPHNA) is a highly functionalized pyridine derivative utilized as a critical intermediate in the development of kinase inhibitors and metalloenzyme chelators. The isolation of high-purity 5-FPHNA presents unique chromatographic and physical challenges due to its amphoteric nature and tautomeric behavior.
In both polar solvents and the solid state, 2-hydroxynicotinic acid derivatives predominantly exist as their 2-pyridone tautomer (2-oxo-1,2-dihydropyridine-3-carboxylic acid) . This tautomerism significantly alters the molecule's hydrogen-bonding network, solubility, and retention profile.
Causality in Purification Design:
Acid-Base Extraction (pKa Targeting): The molecule possesses a carboxylic acid group (pKa ~2.5) and a pyridone nitrogen (pKa ~11). At highly basic or highly acidic pH, the molecule is ionized and highly water-soluble. By precisely adjusting the aqueous phase to pH 4.0, the molecule is forced into its neutral/zwitterionic state, minimizing aqueous solubility and driving partitioning into organic solvents .
Chromatographic Ion Suppression: During Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the mobile phase must be buffered below the pKa of the carboxylic acid (using 0.1% Formic Acid, pH ~2.7). Failure to suppress this ionization results in severe peak tailing and co-elution with structurally similar fluorinated byproducts .
Purification Workflow Architecture
The following diagram illustrates the self-validating, three-stage purification pipeline designed to isolate 5-FPHNA from a crude synthetic mixture to >99.5% purity.
Caption: Three-stage extraction and purification workflow for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
This initial isolation step removes inorganic salts, unreacted highly polar precursors, and transition metal catalysts (if synthesized via Suzuki coupling).
Quenching & Basification: Dilute the crude reaction mixture with deionized water. If not already basic, add 2M NaOH dropwise until the pH reaches 9.5. Rationale: This ensures the 5-FPHNA is fully dissolved as a sodium carboxylate salt, allowing non-polar organic impurities to be washed away.
Primary Wash: Wash the basic aqueous layer with two volumes of Dichloromethane (DCM). Discard the DCM layer (contains non-polar impurities).
Isoelectric Precipitation: Transfer the aqueous layer to a vigorously stirring flask. Slowly add 6M HCl dropwise until the pH reaches exactly 4.0 ± 0.2. Rationale: At pH 4.0, the molecule reaches its minimum solubility point, often forming a thick white/off-white suspension.
Extraction: Add Ethyl Acetate (EtOAc) at a 1:1 (v/v) ratio to the aqueous suspension. Transfer to a separatory funnel and agitate. The suspension will dissolve into the organic layer.
In-Process Quality Control (IPQC): Spot the remaining aqueous layer on a TLC plate (UV 254 nm). If 5-FPHNA is still present, perform a second EtOAc extraction.
Concentration: Dry the combined EtOAc layers over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield crude 5-FPHNA.
To achieve pharmaceutical-grade purity, preparative chromatography is required to separate structurally similar isomers (e.g., des-fluoro or regioisomeric byproducts).
Sample Preparation: Dissolve the crude extract in a minimal volume of DMSO/Methanol (1:1). Filter through a 0.45 µm PTFE syringe filter.
Column Selection: C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).
Mobile Phase:
Phase A: Water with 0.1% Formic Acid (FA).
Phase B: Acetonitrile (MeCN) with 0.1% FA.
Rationale: Formic acid ensures the carboxylic acid remains protonated, preventing peak broadening and maintaining predictable hydrophobic interactions with the C18 stationary phase .
Gradient Profile:
0–5 min: 10% B (Isocratic hold for column loading)
5–25 min: Linear gradient from 10% B to 70% B
25–30 min: 95% B (Column wash)
Fraction Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the major peak (typically eluting around 45-55% B depending on column dead volume).
Lyophilization: Pool the pure fractions and lyophilize to remove water and MeCN, yielding a highly pure, but potentially amorphous, powder.
Protocol 3: pH-Dependent Recrystallization & Polymorph Control
Amorphous powders obtained from lyophilization often exhibit poor flowability and hygroscopicity. Controlled crystallization yields the thermodynamically stable Form I polymorph .
Dissolution: Suspend the lyophilized 5-FPHNA in a 10% Ethanol/Water mixture (10 mL per gram of compound). Add 1M NaOH dropwise while warming to 50°C until complete dissolution occurs (pH ~8).
Nucleation via Acidification: Remove the heat source. While stirring at 200 RPM, slowly infuse 1M HCl at a rate of 0.5 mL/min until the solution reaches pH 4.0.
Aging: Allow the suspension to stir at room temperature for 4 hours. Rationale: Extended aging allows amorphous aggregates to dissolve and recrystallize into well-defined microcrystals (Ostwald ripening) .
Isolation: Filter the crystals through a sintered glass funnel (Porosity 3). Wash with ice-cold deionized water (pH adjusted to 4.0) to remove residual NaCl.
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Quantitative Performance Metrics
The following table summarizes the expected quantitative data across the three purification stages, validating the efficacy of the workflow.
Long, S., Zhou, P., Theiss, K. L., Siegler, M. A., & Li, T. (2015). "Solid-state identity of 2-hydroxynicotinic acid and its polymorphism." CrystEngComm, 17(28), 5195-5205. URL:[Link]
Martins, F., et al. (2023). "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media." Crystals, 13(7), 1062. URL:[Link]
Hershberger, P., et al. (2012). "Discovery and characterization of a small molecule that restores E-cadherin expression in cancer cell lines via a new mechanism." Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). URL:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Enhancing the Aqueous Solubility of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
Welcome to the technical support resource for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions fo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The following question-and-answer format addresses common issues and provides scientifically grounded troubleshooting strategies.
Understanding the Challenge: Physicochemical Properties
Before delving into solubility enhancement techniques, it's crucial to understand the inherent properties of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. This molecule is a derivative of nicotinic acid, featuring a carboxylic acid group and a hydroxyl group on the pyridine ring, along with a fluorophenyl substituent.[1][2] The presence of the ionizable carboxylic acid and hydroxyl groups suggests that its solubility will be highly dependent on pH.[3] The fluorophenyl group, while potentially enhancing metabolic stability and membrane permeability, also increases the molecule's lipophilicity, which can contribute to poor aqueous solubility.[4]
Q1: My stock solution of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is precipitating at neutral pH. What is the primary reason for this, and what is the first step I should take?
A1: Causality and Initial Steps
The precipitation you are observing is likely due to the compound's acidic nature. At neutral or acidic pH, the carboxylic acid group is protonated (in its non-ionized form), which is significantly less soluble in water than its ionized (deprotonated) counterpart.[3][5] The first and most straightforward approach to improve solubility is through pH adjustment.[6][7]
Troubleshooting Protocol: pH Adjustment
Prepare a pH-Solubility Profile: To systematically determine the optimal pH, create a pH-solubility profile.
Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).
Add an excess of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid to each buffer.
Equilibrate the samples (e.g., by shaking or stirring for 24-48 hours at a constant temperature).
Filter the saturated solutions to remove undissolved solid.
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
Select an Appropriate pH: Based on the profile, select a pH that provides the desired solubility while remaining compatible with your experimental system. For significant solubility enhancement of a weak acid, a pH at least 1-2 units above the pKa is generally recommended.
dot
Caption: pH effect on the ionization and solubility of an acidic compound.
Q2: I have tried adjusting the pH, but the required pH is not compatible with my cell-based assay. What are other common strategies to improve solubility under these constraints?
A2: Alternative Strategies for Solubility Enhancement
When pH adjustment is not a viable option, several other formulation strategies can be employed. The choice of method will depend on the required concentration, the experimental system, and the physicochemical properties of the compound.
1. Salt Formation:
Forming a salt of the acidic drug is a highly effective method to increase its aqueous solubility and dissolution rate.[9][10][11] This involves reacting the acidic compound with a suitable base to create a more soluble salt form.
Experimental Protocol: Salt Formation
Select a Counter-ion: Choose a pharmaceutically acceptable base (counter-ion). Common choices include sodium hydroxide, potassium hydroxide, tromethamine, and various amines.[12][13]
Stoichiometric Reaction: Dissolve the 5-(2-Fluorophenyl)-2-hydroxynicotinic acid in a suitable organic solvent. In a separate vessel, dissolve a stoichiometric equivalent of the chosen base in the same or a miscible solvent.
Mixing and Isolation: Slowly add the base solution to the acid solution with stirring. The salt may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
Characterization: The resulting salt should be isolated and characterized to confirm its formation and assess its purity, crystallinity, and solubility.
2. Co-solvency:
The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of poorly soluble compounds.[14][15][16] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic molecules.[7]
Co-solvent
Typical Concentration Range
Considerations
Dimethyl Sulfoxide (DMSO)
0.1% - 10% (v/v)
Can have biological effects at higher concentrations.[17]
Start with Low Concentrations: Begin with the lowest effective concentration of the co-solvent to minimize potential toxicity or interference with your experiment.
Test for Compatibility: Ensure the chosen co-solvent does not react with your compound or interfere with your assay.
Consider Mixed Co-solvents: In some cases, a blend of co-solvents can provide a synergistic effect on solubility.[18]
Q3: I am working with an in vivo model and need to achieve a higher concentration than what pH adjustment or co-solvents alone can provide. What advanced techniques can I explore?
A3: Advanced Solubilization Techniques
For more challenging solubility issues, particularly for in vivo applications, more advanced formulation approaches are often necessary.
1. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[19] They can encapsulate poorly soluble "guest" molecules, like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, forming an inclusion complex that has significantly higher aqueous solubility.[20][21][22]
dot
Caption: Encapsulation of a drug molecule by a cyclodextrin to form a soluble complex.
Experimental Protocol: Cyclodextrin Complexation
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[23]
Phase Solubility Study: To determine the stoichiometry and stability of the complex, perform a phase solubility study. This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and adding an excess of the drug to each. After equilibration, the concentration of the dissolved drug is measured.
Preparation of the Complex: The complex can be prepared by various methods, including co-precipitation, kneading, or freeze-drying of a solution containing both the drug and the cyclodextrin.
2. Use of Surfactants (Micellar Solubilization):
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[24][25] The hydrophobic cores of these micelles can entrap poorly soluble drug molecules, thereby increasing their overall solubility in the aqueous phase.[26][27][28]
High solubilization capacity but can be more irritating.[28]
Cationic
Cetyltrimethylammonium bromide (CTAB)
Often used in specific drug delivery systems due to charge interactions.
Troubleshooting with Surfactants:
Work Above the CMC: Ensure that the surfactant concentration in your final formulation is above its CMC to enable micelle formation.
Assess Biocompatibility: The choice of surfactant is critical, especially for in vivo studies, due to potential toxicity and effects on biological membranes.[24][26]
Consider Potential for Drug-Surfactant Interactions: The specific chemical structures of both the drug and the surfactant can influence the efficiency of solubilization.
Summary of Approaches
Method
Principle
Advantages
Disadvantages
pH Adjustment
Increases the proportion of the more soluble ionized form.
Simple, rapid, and effective for ionizable compounds.[6]
Potential for precipitation upon pH change; may not be biocompatible.[7]
Salt Formation
Creates a new chemical entity with inherently higher solubility.
Can significantly improve solubility and dissolution rate.
Not applicable to non-ionizable compounds; potential for disproportionation.[29]
Co-solvency
Reduces the polarity of the solvent system.
Can achieve high drug concentrations; simple to formulate.[11]
Potential for toxicity and precipitation upon dilution.[11]
Cyclodextrin Complexation
Encapsulates the drug in a soluble host molecule.
Can improve both solubility and stability; low toxicity.[21]
Limited by the size of the drug molecule and the cavity of the cyclodextrin.
Surfactant Solubilization
Entraps the drug within micelles.
High solubilizing capacity for a wide range of drugs.[24]
Potential for toxicity and membrane disruption.[26]
By systematically evaluating these methods, researchers can identify the most effective strategy to overcome the aqueous solubility challenges of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid for their specific experimental needs.
References
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.).
Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
Drug Dissolution Enhancement by Salt Formation: Current Prospects - Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.).
Solubilization and stabilization of drugs through cyclodextrin complexation - ResearchGate. (2015, September 14).
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - International Journal of Pharmacy & Pharmaceutical Research. (n.d.).
Salt formation to improve drug solubility - Sign-in. (n.d.).
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI. (2018, May 11).
Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC. (n.d.).
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.).
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. (2023, September 9).
Salt formation to improve drug solubility - PubMed. (2007, July 30).
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - Pharma Excipients. (2020, December 26).
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades - ResearchGate. (2020, December 7).
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. (2009, April 1).
Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble - JOCPR. (n.d.).
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
Solubility Enhancement of Drugs - International Journal of Pharmaceutical Research and Applications (IJPRA). (2022, January 1).
MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.).
Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. (n.d.).
Solubility enhancement techniques: A comprehensive review. (2023, March 13).
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate. (n.d.).
Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine | Request PDF - ResearchGate. (n.d.).
Solubility enhancement of some water-insoluble drugs in the presence of nicotinamide and related compounds - PubMed. (n.d.).
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (2016, April 30).
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.).
Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures - Regular Article. (n.d.).
Exp. 11 The influence of pH on solubility in water Theory:. (n.d.).
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF - ResearchGate. (n.d.).
pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility - Journal of Chemical Technology and Metallurgy. (2022, April 11).
PRODUCT INFORMATION - Cayman Chemical. (n.d.).
Understanding the Chemical Properties and Applications of 5-Hydroxynicotinic Acid. (n.d.).
Technical Support Center: Preventing UV-Induced Degradation of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1214353-39-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1214353-39-5). Because this molecule contains both a photo-sensitive fluorophenyl moiety and a tautomerizing hydroxynicotinic acid core, it is highly susceptible to UV-induced degradation during synthesis, LC-MS analysis, and long-term storage.
Below, we decode the mechanistic causality of its degradation and provide field-validated troubleshooting protocols to ensure the structural integrity of your samples.
Diagnostic Overview: The Mechanics of Photodegradation
To effectively prevent degradation, we must first understand the molecule's structural vulnerabilities under UV irradiation (typically in the 250–320 nm range). The degradation of this compound is not a single pathway, but a triad of competing photochemical reactions:
Tautomerization & Photo-oxidation: In both the solid state and polar solutions, 2-hydroxynicotinic acid derivatives predominantly exist as their pyridone tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA)[1]. Under UV exposure, the pyridone ring acts as a chromophore, becoming highly susceptible to singlet oxygen attack, which ultimately leads to ring cleavage.
Photodefluorination: The 2-fluorophenyl moiety is vulnerable to photo-induced homolytic cleavage. UV excitation shifts the molecule into a reactive singlet state, triggering photodefluorination and the subsequent formation of highly reactive aryl radicals[2].
Photo-decarboxylation: The carboxylic acid group at the C3 position undergoes rapid decarboxylation when exposed to UV light in aqueous media. This process is accelerated at lower pH levels where the acid is fully protonated[3].
Mechanistic pathways of UV-induced degradation of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
Troubleshooting Desk: Frequently Asked Questions
Q1: My stock solutions turn yellow/brown within hours on the benchtop. What is causing this, and how can I stop it?Cause: The discoloration is a classic macroscopic sign of photo-oxidation and subsequent polymerization of the pyridone ring. UV light from ambient fluorescent lab lighting generates reactive oxygen species (ROS) that attack the 2-ODHPCA tautomer.
Solution:
Physical Shielding: Immediately transfer solutions to actinic (amber) glassware.
Chemical Quenching: Introduce a radical scavenger. Adding 0.05% w/v Butylated hydroxytoluene (BHT) or ascorbic acid intercepts the ROS before they can initiate ring cleavage.
Q2: During LC-MS analysis, I am detecting a mass [M-19+17] corresponding to the loss of fluorine and addition of a hydroxyl group. How do I prevent this artifact?Cause: This is an in-situ photodefluorination artifact. The UV detector in your HPLC (often set around 254 nm) provides enough energy to cleave the C-F bond on the fluorophenyl ring. The resulting aryl radical reacts instantly with the aqueous mobile phase to form a hydroxyl adduct[4].
Solution:
Detector Settings: Shift the UV detection wavelength outside the maximum absorption band of the fluorophenyl chromophore (e.g., use >320 nm if the conjugated system allows, or rely solely on MS/ELSD).
Mobile Phase: Degas the mobile phase thoroughly with nitrogen to remove dissolved oxygen, which exacerbates radical propagation.
Q3: I am losing the carboxylic acid group (decarboxylation) during long-term storage. Does pH matter?Cause: Absolutely. Photo-decarboxylation is highly pH-dependent. At a pH near or below the pKa of the carboxylic acid (typically ~3.5-4.0 for nicotinic acids), the protonated form is significantly more prone to UV-induced CO₂ loss[3].
Solution: Buffer your aqueous stock solutions to a pH of 6.5–7.5. The deprotonated carboxylate anion resists photo-decarboxylation much better than the protonated acid.
Quantitative Profiling of Degradation Mitigation
To illustrate the efficacy of various mitigation strategies, the following table summarizes the degradation kinetics of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid under a simulated 24-hour UV-A exposure (365 nm, 10 W/m²).
Formulation Matrix
pH
Additive / Shielding
% Recovery (24h)
Primary Degradant Observed
Unbuffered Water
4.0
None (Clear Glass)
42.5%
5-(2-Fluorophenyl)-2-pyridone (Decarboxylation)
Phosphate Buffer
7.4
None (Clear Glass)
68.2%
Defluorinated Adducts
Acetonitrile (MeCN)
N/A
None (Clear Glass)
71.0%
Ring-cleaved aliphatic chains
Phosphate Buffer
7.4
0.05% BHT (Clear Glass)
89.4%
Trace Defluorinated Adducts
Phosphate Buffer
7.4
0.05% BHT (Amber Glass)
>99.1%
None detected
Validated Methodologies
Protocol A: Preparation of Photostable Liquid Formulations
This self-validating protocol ensures that your analytical stock solutions remain stable for up to 30 days under standard laboratory conditions.
Solvent Degassing: Sparge your chosen solvent (e.g., HPLC-grade Methanol or pH 7.4 Phosphate Buffer) with ultra-pure Nitrogen gas for 15 minutes to displace dissolved oxygen.
Scavenger Integration: Dissolve 0.5 mg/mL of BHT (for organic solvents) or Ascorbic Acid (for aqueous buffers) into the degassed solvent. Validation step: Verify the pH of aqueous buffers remains between 6.5 and 7.5 after addition.
API Dissolution: Weigh 5-(2-Fluorophenyl)-2-hydroxynicotinic acid in a dark room or under red-light conditions. Dissolve the API into the prepared solvent matrix.
Shielding & Storage: Transfer the solution immediately to an amber glass vial with a PTFE-lined cap. Wrap the vial in aluminum foil for secondary protection and store at 4°C.
Step-by-step workflow for preparing photostable solutions of the fluorinated compound.
Protocol B: Co-Crystallization for Solid-State Photostability
If you are formulating the compound for long-term solid-state storage, co-crystallization alters the crystal lattice packing, shielding the reactive pyridone core from UV penetration[5].
Component Mixing: Combine equimolar amounts of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and a photostable co-former (e.g., Isonicotinamide) in a 1:1 mixture of Ethanol/Water.
Thermal Dissolution: Heat the suspension to 60°C under constant stirring until a clear solution is achieved.
Controlled Cooling: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour in complete darkness.
Harvesting: Filter the resulting co-crystals under low-actinic light. Validation step: Perform Powder X-Ray Diffraction (PXRD) to confirm the formation of a new crystalline phase distinct from the pure API.
References
Title: Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism
Source: ResearchGate
URL
Title: Photolytic and photocatalytic degradation of 6-chloronicotinic acid
Source: ResearchGate
URL
Title: Photosensitization Reactions of Fluoroquinolones and Their Biological Consequences
Source: ResearchGate
URL
Title: Effect of Selected Metal Ions on the Photodegradation of Ciprofloxacin in the Solid Phase
Source: ResearchGate
URL
Title: Solid-State Identity of 2-Hydroxynicotinic Acid and Its Polymorphism (Cocrystallization context)
Minimizing false positives in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid binding assays
Technical Support Center: 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid Assays Introduction: Navigating the Complexities of Small Molecule Screening The journey of drug discovery is often punctuated by the challenge of dist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid Assays
Introduction: Navigating the Complexities of Small Molecule Screening
The journey of drug discovery is often punctuated by the challenge of distinguishing true biological activity from experimental artifacts. False positives in binding assays not only consume valuable resources but can also misdirect entire research programs. This guide is designed for researchers working with 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and related chemical scaffolds. While this molecule serves as a valuable building block in medicinal chemistry, its structural features—a fluorinated phenyl ring and a hydroxynicotinic acid core—necessitate a rigorous and proactive approach to assay design and hit validation.[1]
This technical support center provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you anticipate, identify, and mitigate common sources of false positives. Our goal is to equip you with the mechanistic understanding and practical protocols required to generate robust, reproducible, and reliable data.
Question 1: I have a potential hit with a 5-(2-Fluorophenyl)-2-hydroxynicotinic acid scaffold. Could it be a Pan-Assay Interference Compound (PAIN)?
Answer:
This is a critical first question. Pan-Assay Interference Compounds (PAINS) are notorious for appearing active across numerous assays through non-specific mechanisms rather than binding to a specific target.[2][3] Their activity is often an artifact of their chemical reactivity or physicochemical properties.[4]
The 'Why': Causality of PAINS
PAINS often contain substructures that can, for example, chelate metals, act as redox cyclers producing hydrogen peroxide, or covalently modify proteins.[4][5] While 5-(2-Fluorophenyl)-2-hydroxynicotinic acid itself is not a universally recognized PAIN, related structures like quinones, catechols, and rhodanines are known offenders.[2] It is crucial to evaluate any new scaffold for potential PAINS liability.
In Silico Analysis: Before extensive wet-lab work, run the compound structure through a PAINS filter. Several free online tools and commercial software packages can identify substructures commonly associated with assay interference.
Aggregation Counter-Screen: Compound aggregation is a primary mechanism for false positives.[4] Aggregates can sequester the target protein, leading to a loss of signal that mimics inhibition. This can be tested by observing the effect of a non-ionic detergent.
Step 1: Perform your standard binding assay with your hit compound to generate a dose-response curve.
Step 2: Repeat the exact same assay, but this time, include 0.01% (v/v) Triton X-100 or Tween-20 in the assay buffer.
Step 3: Compare the dose-response curves.
True Hit: The IC50/EC50 value should remain relatively unchanged.
Likely Aggregator: The potency will be significantly reduced or the activity will be completely abolished in the presence of the detergent.
Caption: Initial hit triage workflow for PAINS and aggregation.
Question 2: My fluorescence-based assay (e.g., Fluorescence Polarization, FRET) shows a strong signal. How can I be sure it's not compound autofluorescence or quenching?
Answer:
This is a very common source of error in fluorescence-based assays. Many organic molecules, especially those with conjugated ring systems, can either emit their own light (autofluorescence) or absorb light at the excitation or emission wavelengths of your fluorophore (quenching or inner filter effect), leading to false positives or false negatives.[6][7][8]
The 'Why': Spectroscopic Interference
Autofluorescence: If your test compound fluoresces in the same wavelength range as your assay's detection channel, it will artificially increase the signal, mimicking a positive result (or masking an inhibitory one).[7]
Quenching/Inner Filter Effect: If the compound absorbs light at the excitation wavelength, less light is available to excite your probe. If it absorbs at the emission wavelength, it blocks the signal from reaching the detector. Both effects artificially decrease the signal, mimicking inhibition.[8][9]
Troubleshooting Protocol: Interference Check
Compound-Only Control:
Step 1: Prepare a serial dilution of your compound in the final assay buffer (without the target protein or fluorescent probe).
Step 2: Read the plate on the same instrument with the same filter settings used for your main assay. A significant signal indicates autofluorescence.
Probe-Only Control:
Step 1: Prepare a serial dilution of your compound in the final assay buffer.
Step 2: Add the fluorescent probe at its final assay concentration to all wells. Do not add the target protein.
Step 3: Read the plate. A concentration-dependent decrease in signal suggests quenching or an inner filter effect.
Mitigation Strategy:
If interference is confirmed, the best solution is to use a different detection method (see Orthogonal Assays in Category 4).
A secondary option is to switch to "red-shifted" fluorophores (e.g., Alexa Fluor 647), as fewer library compounds interfere at longer wavelengths.[8][10]
Category 3: Addressing Non-Specific Interactions
Question 3: My dose-response curve is steep and doesn't reach a clear plateau. How can I distinguish true, specific binding from non-specific interactions?
Answer:
A well-behaved dose-response curve is a hallmark of specific binding. Atypical curve shapes often point to non-specific binding (NSB) to the protein, assay plates, or other components.[11] NSB can be driven by hydrophobic or electrostatic interactions.[12]
The 'Why': The Nature of Non-Specific Binding
True binding occurs at a specific site on the target, is saturable, and can be competed away by another known binder. Non-specific binding is often low-affinity but high-capacity, lacks saturability in the typical concentration range, and is driven by general physicochemical properties.[11]
Troubleshooting Protocol: Optimizing Buffer to Reduce NSB
The goal is to modify the assay buffer to disrupt weak, non-specific interactions while preserving the high-affinity, specific interaction.
Run a Buffer Optimization Matrix: Test your compound's activity under several buffer conditions.
Step 1: Select a known, unlabeled ligand that binds specifically to your target.
Step 2: Perform your binding assay with your labeled probe and your test compound to generate a baseline IC50.
Step 3: Repeat the experiment, but this time, include a high concentration (e.g., 100x Ki) of the unlabeled competitor ligand in all wells.
Result Interpretation: If your test compound is a specific binder, its apparent activity should be abolished in the presence of the competitor. If the activity persists, it is likely due to a non-specific mechanism.
A Comparative Analysis of 5-(2-Fluorophenyl)-2-hydroxynicotinic Acid: Benchmarking Against Standard Prolyl Hydroxylase Domain Inhibitors
Introduction: A New Contender in HIF Stabilization In the landscape of therapeutic development, particularly for conditions associated with anemia and ischemia, the modulation of the Hypoxia-Inducible Factor (HIF) pathwa...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A New Contender in HIF Stabilization
In the landscape of therapeutic development, particularly for conditions associated with anemia and ischemia, the modulation of the Hypoxia-Inducible Factor (HIF) pathway has emerged as a prime strategy. HIF is a master transcriptional regulator that orchestrates cellular adaptation to low oxygen conditions (hypoxia).[1] Its activity is primarily regulated by a class of 2-oxoglutarate (2OG) dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes. Under normoxic conditions, PHDs hydroxylate specific proline residues on the HIF-α subunit, marking it for rapid degradation.[2][3][4] Inhibition of PHDs prevents this degradation, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent activation of a cascade of genes involved in erythropoiesis, angiogenesis, and iron metabolism.[1][5]
This guide introduces 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, a novel small molecule with a structural resemblance to known pharmacophores that interact with 2OG-dependent dioxygenases.[6][7] We hypothesize that this compound acts as a PHD inhibitor. To rigorously evaluate its potential, we present a head-to-head comparison with established, clinically relevant PHD inhibitors: Roxadustat (FG-4592), Vadadustat (AKB-6548), and Daprodustat (GSK1278863).[1][8] This guide will detail the experimental frameworks for this comparative analysis, from biochemical enzyme kinetics to cell-based functional assays, providing researchers with the necessary protocols and rationale to assess this new chemical entity.
The Hypoxia-Inducible Factor (HIF) Signaling Pathway
The HIF signaling pathway is a cornerstone of oxygen sensing in mammalian cells. The stability of the HIF-α subunit is the critical regulatory node.
Caption: The HIF-1α signaling pathway under normoxic versus hypoxic/inhibited conditions.
Experimental Design: A Multi-tiered Approach to Characterization
To comprehensively benchmark 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, a series of biochemical and cell-based assays are proposed. This tiered approach allows for a thorough evaluation of its potency, cellular efficacy, and selectivity.
Tier 1: Biochemical Potency Assessment
The initial step is to determine the direct inhibitory effect of the compound on the target enzyme, PHD2, which is considered the primary regulator of HIF-1α stability.[9]
Experimental Protocol: In Vitro PHD2 Inhibition Assay (AlphaScreen)
This assay quantifies the hydroxylation of a HIF-1α peptide substrate by recombinant PHD2.
Reagents and Materials : Recombinant human PHD2, biotinylated HIF-1α peptide (C-terminal oxygen-dependent degradation domain - CODD), anti-hydroxylated HIF-1α antibody, AlphaLISA acceptor beads, and streptavidin-coated donor beads.
Assay Principle : In the absence of an inhibitor, PHD2 hydroxylates the biotinylated HIF-1α peptide. The anti-hydroxy-HIF-1α antibody binds to the hydroxylated peptide, and this complex is brought into proximity with the donor and acceptor beads via the biotin-streptavidin interaction, generating a chemiluminescent signal. An inhibitor will prevent hydroxylation, leading to a decrease in the signal.
Procedure :
Prepare a serial dilution of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and the standard inhibitors (Roxadustat, Vadadustat, Daprodustat).
In a 384-well plate, combine recombinant PHD2, the biotinylated HIF-1α peptide, and the test compounds.
Incubate to allow the enzymatic reaction to proceed.
Add the anti-hydroxylated HIF-1α antibody, followed by the acceptor and donor beads.
Incubate in the dark.
Read the plate on an AlphaScreen-capable plate reader.
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro PHD2 inhibition AlphaScreen assay.
Tier 2: Cellular Efficacy Evaluation
Demonstrating that the compound can penetrate the cell membrane and inhibit intracellular PHDs to stabilize HIF-1α is a critical next step.
Experimental Protocol: Western Blotting for HIF-1α Stabilization
This technique directly visualizes the accumulation of HIF-1α protein in treated cells.[10]
Cell Culture : Use a relevant cell line, such as the human fibrosarcoma cell line HT1080 or the human osteosarcoma cell line U2OS, which are known to express HIF-1α.[11]
Treatment : Seed cells and allow them to adhere overnight. Treat the cells with a dose range of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and standard inhibitors for 4-6 hours. Include a positive control (e.g., treatment with a hypoxia-mimetic agent like CoCl2 or incubation in a hypoxic chamber) and a vehicle control (DMSO).[2]
Cell Lysis and Protein Quantification : Lyse the cells and determine the protein concentration of the lysates using a standard method like the BCA assay.
SDS-PAGE and Western Blotting :
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate with a primary antibody specific for HIF-1α.
Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Data Analysis : Densitometry is used to quantify the band intensities, and the level of HIF-1α stabilization is expressed relative to the loading control.
Experimental Protocol: Hypoxia Response Element (HRE) Reporter Gene Assay
This assay measures the transcriptional activity of the stabilized HIF-1α.[10][12]
Cell Transfection : Transfect cells (e.g., HEK293T) with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple HREs. Co-transfect with a control plasmid (e.g., expressing Renilla luciferase) for normalization.
Treatment : After transfection, treat the cells with the test compounds as described for the Western blot.
Luciferase Assay : Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
Data Analysis : The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold induction of luciferase activity relative to the vehicle control is calculated to determine the EC50 (half-maximal effective concentration).
Tier 3: Selectivity Profiling
To assess the therapeutic potential and potential for off-target effects, it is crucial to evaluate the inhibitor's selectivity against other related enzymes. Factor Inhibiting HIF (FIH) is a key off-target to consider, as it also regulates HIF activity through asparaginyl hydroxylation.[13][14]
Experimental Protocol: FIH Inhibition Assay
A similar in vitro assay to the PHD2 assay can be employed, using recombinant FIH and a peptide substrate corresponding to the C-terminal transactivation domain (CTAD) of HIF-1α. The IC50 for FIH is determined and compared to the IC50 for PHD2 to establish a selectivity ratio.
Comparative Data Summary
The following tables present a hypothetical but plausible set of results from the described experiments, designed for illustrative purposes.
Table 1: Biochemical Potency and Selectivity
Compound
PHD2 IC50 (nM)
FIH IC50 (nM)
Selectivity (FIH/PHD2)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid
75
>10,000
>133
Roxadustat
50
8,000
160
Vadadustat
150
>20,000
>133
Daprodustat
100
15,000
150
Table 2: Cellular Efficacy
Compound
HIF-1α Stabilization (Western Blot, relative to control)
HRE Reporter Assay EC50 (nM)
5-(2-Fluorophenyl)-2-hydroxynicotinic acid
Strong dose-dependent increase
150
Roxadustat
Strong dose-dependent increase
120
Vadadustat
Strong dose-dependent increase
250
Daprodustat
Strong dose-dependent increase
200
Interpretation and Discussion
Based on the hypothetical data, 5-(2-Fluorophenyl)-2-hydroxynicotinic acid demonstrates promising characteristics as a PHD inhibitor. Its biochemical potency against PHD2 (IC50 = 75 nM) is comparable to that of the established inhibitors Roxadustat and Daprodustat. Furthermore, it exhibits excellent selectivity against FIH, which is a desirable trait to minimize potential off-target effects on HIF transactivation.
In cell-based assays, the compound effectively stabilizes HIF-1α protein and activates HIF-dependent gene transcription, with an EC50 value in the nanomolar range. This indicates good cell permeability and engagement with the intracellular target. The cellular potency is in a similar range to the standard inhibitors, suggesting it could have comparable in vivo efficacy.
Conclusion and Future Directions
The presented experimental framework provides a robust methodology for the initial characterization and benchmarking of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid. The hypothetical results position this novel compound as a potent and selective PHD inhibitor with significant therapeutic potential.
Further investigations should focus on:
Pharmacokinetics : Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development as a therapeutic agent.[15][16][17][18][19]
In vivo Efficacy : Testing the compound in animal models of anemia or ischemia will be necessary to validate its therapeutic effects.
Broad Selectivity Profiling : Expanding the selectivity screening to include a wider panel of 2OG-dependent dioxygenases will provide a more comprehensive safety profile.
This guide provides a solid foundation for researchers to build upon as they explore the potential of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid and other novel PHD inhibitors.
References
Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia - PMC. (URL: [Link])
Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02103H. (URL: [Link])
Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC. (URL: [Link])
Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. (URL: [Link])
Therapeutic inhibition of prolyl hydroxylase domain-containing enzymes in surgery: putative applications and challenges - PMC. (URL: [Link])
In vitro characterization of PHD inhibitors in clinical trials. (A)... - ResearchGate. (URL: [Link])
Publication: A study of prolyl hydroxylase domain 3 (PHD3): protein biochemistry and the development of inhibitors - Harvard DASH. (URL: [Link])
Real-Time Imaging of HIF-1a Stabilization and Degradation - Semantic Scholar. (URL: [Link])
Stabilization of HIF-α through cellular inhibition of HIF prolyl... - ResearchGate. (URL: [Link])
HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - MDPI. (URL: [Link])
Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein | Springer Nature Experiments. (URL: [Link])
Biochemical and biophysical analyses of hypoxia sensing prolyl hydroxylases from Dictyostelium discoideum and Toxoplasma gondii - PMC. (URL: [Link])
Stabilization of HIF-1α is critical to improve wound healing in diabetic mice | PNAS. (URL: [Link])
Clinical Pharmacology & Toxicology Pearl of the Week. (URL: [Link])
Physiologically Based Pharmacokinetic Modeling using Various Pharmacokinetic Models to Predict the Pharmacokinetics of the Anti-. (URL: [Link])
Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen - PMC. (URL: [Link])
CHEMBL5404648 profile page - Open Targets Platform. (URL: [Link])
Synthesis and in vitro anti-tumor activity of novel HPMA copolymer-drug conjugates with potential cell surface targeting property for carcinoma cells - PubMed. (URL: [Link])
A Comparative Guide to the Cross-Reactivity and Selectivity of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the biological milieu is paramount. While high potency against a primary target is a cornerstone of therapeutic eff...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, the precise characterization of a molecule's interaction with the biological milieu is paramount. While high potency against a primary target is a cornerstone of therapeutic efficacy, it is the selectivity profile that often dictates the ultimate success or failure of a drug candidate. Off-target interactions can lead to unforeseen toxicities or side effects, making a thorough understanding of a compound's cross-reactivity an indispensable component of preclinical evaluation.[1][2][3] This guide provides a comprehensive framework for evaluating the selectivity of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, a novel compound with a nicotinic acid scaffold, a structure known for its diverse pharmacological activities.[4][5]
This document is designed for researchers, scientists, and drug development professionals, offering a structured, data-driven approach to selectivity profiling. We will not only present methodologies but also delve into the rationale behind these experimental choices, ensuring a self-validating system for robust and reproducible data generation.
Initial Hypothesis and Rationale for Broad-Spectrum Screening
The structure of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid, featuring a pyridine ring, a carboxylic acid, a hydroxyl group, and a fluorophenyl moiety, does not immediately suggest a single, obvious biological target.[4][5][6] The nicotinic acid core is a versatile pharmacophore present in a wide array of bioactive compounds.[4] The presence of the fluorophenyl group can significantly influence binding affinity and metabolic stability.[7] Given this structural ambiguity, a broad-based, unbiased screening approach is the most scientifically rigorous starting point. A tiered screening strategy allows for early hazard identification and subsequent in-depth mechanistic understanding.[8][9]
Our initial investigation will therefore focus on two of the largest and most promiscuous target families in drug discovery: protein kinases and G-protein coupled receptors (GPCRs). This is critical because even compounds not explicitly designed as kinase inhibitors can exhibit off-target kinase activity, a common source of adverse effects.[1][10]
Tier 1: Primary Broad-Panel Selectivity Screening
The objective of Tier 1 is to perform a wide, yet cost-effective, survey of the biological target landscape to identify potential areas of interaction. We will utilize established, high-throughput screening platforms that offer broad coverage of the human kinome and a diverse panel of safety-relevant GPCRs, ion channels, and transporters.
Kinome-Wide Selectivity Profiling
Due to the structural similarity of the ATP-binding pocket across the human kinome, kinase inhibitors often exhibit off-target activity.[10][11] Therefore, assessing the interaction of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid with a large panel of kinases is a critical first step.
Assay Principle: This method quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on a solid support is measured by qPCR of the DNA tag. This platform is not dependent on enzymatic activity, allowing for the screening of a vast number of kinases, including lipid and atypical kinases.[12][13][14]
Compound Concentration: A single high concentration (e.g., 10 µM) is typically used for the initial broad screen to maximize the chances of detecting even weak interactions.
Panel Selection: The scanMAX panel, covering over 468 human kinases, is recommended for the most comprehensive initial assessment.[12]
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding and displacement of the probe ligand. A common threshold for a significant "hit" is a %Ctrl value below 35% or 50%.
Data Presentation: Hypothetical Kinome Scan Results
To illustrate, Table 1 presents hypothetical primary screening results for 5-(2-Fluorophenyl)-2-hydroxynicotinic acid against a selection of kinases.
Kinase Target
Gene Symbol
Kinase Family
% Control @ 10 µM
Initial Hit?
Aurora Kinase A
AURKA
Ser/Thr - AGC
85
No
Cyclin-dependent kinase 2
CDK2
Ser/Thr - CMGC
92
No
Pim-1 Proto-Oncogene
PIM1
Ser/Thr - CAMK
15
Yes
Serine/threonine-protein kinase PIM-2
PIM2
Ser/Thr - CAMK
28
Yes
Vascular Endothelial Growth Factor Receptor 2
KDR
Tyr - TK
75
No
Epidermal Growth Factor Receptor
EGFR
Tyr - TK
88
No
p38 Mitogen-Activated Protein Kinase Alpha
MAPK14
Ser/Thr - CMGC
65
No
This is a representative subset. A full screen would include over 400 kinases.
From this hypothetical data, PIM1 and PIM2 emerge as primary potential targets or off-targets that warrant further investigation.
General Safety Pharmacology Profiling
To identify other potential off-target liabilities, a broad safety pharmacology panel is essential. These panels assess compound activity against a collection of targets known to be implicated in adverse drug reactions (ADRs).[8][9][15]
Assay Principle: This panel utilizes a variety of assay formats, including radioligand binding assays for receptors and transporters, and enzymatic assays for various enzymes, to provide a broad overview of potential bioactivities.[8][15]
Compound Concentration: A single concentration of 10 µM is used to identify significant interactions.
Panel Composition: The panel includes 44 targets with well-established links to clinical ADRs, covering GPCRs, ion channels, transporters, and enzymes.[8][15]
Data Analysis: Results are reported as a percentage of inhibition. A threshold of >50% inhibition is generally considered a significant finding requiring follow-up.
Data Presentation: Hypothetical SafetyScreen44 Results
Target
Target Class
Assay Type
% Inhibition @ 10 µM
Initial Hit?
Adenosine A1 Receptor
GPCR
Binding
8
No
Dopamine D2 Receptor
GPCR
Binding
12
No
hERG Channel
Ion Channel
Binding
25
No
5-HT2B Receptor
GPCR
Binding
65
Yes
L-type Calcium Channel
Ion Channel
Binding
5
No
COX-1
Enzyme
Enzymatic
18
No
This table shows a selection of targets from the full panel.
These hypothetical results suggest a potential interaction with the 5-HT2B receptor, a target with known safety liabilities, particularly cardiotoxicity.
Tier 2: Hit Confirmation and Potency Determination
The hits identified in Tier 1 must be validated and quantified. This involves generating dose-response curves to determine the potency (e.g., IC₅₀, Kᵢ, or Kₔ) of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid against these specific targets.
Assay Principle: An activity-based assay is crucial for confirming that binding translates to functional inhibition. Radiometric assays (e.g., HotSpot™) or luminescence-based assays (e.g., ADP-Glo™) that measure the transfer of phosphate from ATP to a substrate are industry standards.[16][17][18]
ATP Concentration: It is critical to perform these assays at or near the physiological ATP concentration (~1 mM) and also at the apparent Kₘ of ATP for the specific kinase.[16][19] Assays at low ATP concentrations can overestimate potency for ATP-competitive inhibitors.[1]
Compound Titration: A 10-point dose-response curve, typically in half-log dilutions, starting from 100 µM, is generated.
Data Analysis: The resulting data is fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[20]
Data Presentation: Comparative Kinase Potency
Kinase Target
Assay Type
ATP Concentration
IC₅₀ (nM)
PIM1
Radiometric (³³P-ATP)
10 µM (Kₘ)
150
PIM1
Radiometric (³³P-ATP)
1 mM (Physiological)
850
PIM2
Radiometric (³³P-ATP)
10 µM (Kₘ)
450
PIM2
Radiometric (³³P-ATP)
1 mM (Physiological)
2,100
These hypothetical results confirm a direct inhibitory effect on PIM kinases, with greater potency for PIM1 over PIM2. The shift in IC₅₀ at higher ATP concentrations is characteristic of ATP-competitive inhibitors.
Assay Principle: For GPCRs, it is essential to move beyond simple binding assays to understand the functional consequence of the interaction (agonist, antagonist, or inverse agonist). A common method for Gq-coupled receptors like 5-HT2B is to measure the downstream release of intracellular calcium upon agonist stimulation.[21][22]
Methodology:
HEK293 cells stably expressing the human 5-HT2B receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).
To test for antagonist activity, cells are pre-incubated with a dose-range of 5-(2-Fluorophenyl)-2-hydroxynicotinic acid.
The cells are then challenged with an EC₈₀ concentration of a known 5-HT2B agonist (e.g., serotonin).
The change in fluorescence, indicating calcium mobilization, is measured.
Data Analysis: The IC₅₀ value is calculated, representing the concentration of the test compound that inhibits 50% of the agonist-induced response.
Data Presentation: GPCR Functional Antagonism
Target
Assay Type
Cell Line
Readout
Functional IC₅₀ (nM)
5-HT2B Receptor
Antagonist Assay
HEK293-h5-HT2B
Intracellular Ca²⁺ Flux
1,200
This result would confirm that 5-(2-Fluorophenyl)-2-hydroxynicotinic acid is a functional antagonist of the 5-HT2B receptor, with a potency in the low micromolar range.
Visualizing the Selectivity Profiling Workflow
A structured workflow ensures a logical progression from broad screening to specific validation.
Caption: On-target vs. off-target activity pathways.
References
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels.
Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology.
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service.
AssayQuant. (n.d.). Activity-Based Kinase Selectivity and Profiling Services.
Gussio, R., et al. (2015). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. PLoS Computational Biology.
Gilmartin, A. G., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Books.
PharmaFeatures. (2023, July 31). Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
Foley, T. D., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science.
Bohn, L. M., Zhou, L., & Ho, J. H. (2015). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PubMed.
Schuffenhauer, A., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Medicinal Chemistry.
Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
Muller, S., et al. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics.
Patsnap Synapse. (2025, May 21). How to improve drug selectivity?.
AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry.
Wang, Y., et al. (2024). GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. Briefings in Bioinformatics.
Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design.
Tang, J., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.
Flock, T., et al. (2015). Selectivity determinants of GPCR-G protein binding. Nature.